3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJJMJHXJYYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696594 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-00-3 | |
| Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-00-3): A Cornerstone Scaffold for Kinase Inhibitor Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors relies heavily on a toolkit of versatile, high-value chemical scaffolds. Among these, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-4-fluoro-7-azaindole, has emerged as a critical building block, particularly in the pursuit of targeted cancer therapies.[1] This heterocyclic compound serves as a privileged precursor for a new generation of kinase inhibitors, leveraging its unique structural and electronic properties to enable the synthesis of potent and selective therapeutic agents.[1] Its primary utility lies in the development of inhibitors for key oncogenic drivers, most notably the Fibroblast Growth Factor Receptor (FGFR) family, making it an indispensable tool for researchers and drug development professionals in oncology.[1][2][3]
Section 1: Core Physicochemical and Structural Profile
The utility of this compound begins with its fundamental properties. The molecule's architecture, featuring a 7-azaindole core strategically decorated with bromo and fluoro substituents, provides an ideal foundation for combinatorial library synthesis and structure-activity relationship (SAR) studies.[1]
Table 1: Key Properties of this compound
| Property | Value | References |
| CAS Number | 1190320-00-3 | [1][4][5][6] |
| Molecular Formula | C₇H₄BrFN₂ | [5][6][7] |
| Molecular Weight | 215.03 g/mol | [5] |
| Common Synonyms | 3-Bromo-4-fluoro-7-azaindole | [1] |
| Typical Purity | ≥97% | [5][7] |
| Appearance | Solid (typically white to pale yellow powder) | [8] |
The structural significance of the 7-azaindole nucleus cannot be overstated. It is a well-established bioisostere of indole and is recognized for its ability to act as a hinge-binding element within the ATP-binding pocket of various kinases, a crucial interaction for achieving potent enzyme inhibition.[1] The strategic placement of the halogen atoms further enhances its synthetic value.
Section 2: The Chemistry of a Privileged Scaffold: Reactivity and Synthesis
The true power of this scaffold lies in its chemical reactivity. The bromine and fluorine atoms are not merely passive substituents; they are versatile chemical "handles" that allow for precise, directed modifications.
Reactivity Analysis: The Rationale Behind its Utility
The functional groups at the C-3 and C-4 positions offer orthogonal reactivity, enabling chemists to build molecular complexity in a controlled manner.
-
The C-3 Bromo Group: This is the primary site for introducing molecular diversity. The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions.[8] This allows for the facile formation of carbon-carbon or carbon-nitrogen bonds, most commonly through Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[1][9] This capability is fundamental to SAR exploration, where various aryl, heteroaryl, or alkyl groups can be appended to probe interactions within a target's binding site.
-
The C-4 Fluoro Group: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of nucleophiles, such as amines or alkoxides, providing another avenue for molecular diversification and property modulation.[1]
Caption: Key reactive sites and functional regions of the scaffold.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of this building block, the following section details a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl compounds.
Objective: To couple an arylboronic acid to the C-3 position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir until reaction completion, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Section 3: Applications in Drug Discovery & Development
The primary value of this compound is realized in its application as a foundational element for synthesizing potent and selective kinase inhibitors.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] However, abnormal activation of this pathway, through mutations or gene amplification, is a known driver of various cancers, including breast, lung, and bladder cancers.[2] Consequently, targeting FGFRs represents a highly attractive strategy for cancer therapy.[2][3]
Derivatives synthesized from the this compound scaffold have demonstrated potent inhibitory activity against FGFR isoforms 1, 2, and 3.[1][2] The 7-azaindole core effectively anchors the inhibitor in the kinase hinge region, while the substituents, added via the reactive halogen handles, can be optimized to achieve high affinity and selectivity for the FGFR active site.
Caption: Simplified FGFR signaling pathway and the point of intervention.
Versatility Across Other Important Targets
The utility of this chemotype extends beyond FGFR. The core scaffold has proven effective for developing inhibitors against other clinically relevant targets:
-
c-Met Kinase: Closely related structures are potent inhibitors of the c-Met receptor, which plays a role in tumor proliferation and invasion.[1]
-
Antiviral Research: Pyrrolo[2,3-b]pyridine-based compounds have shown promise as inhibitors of AP-2-associated protein kinase 1 (AAK1), a host kinase involved in viral entry, presenting a potential strategy for broad-spectrum antiviral drugs.[1]
-
PDE4B: The broader 1H-pyrrolo[2,3-b]pyridine class has been successfully used to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system diseases.[10]
Section 4: Safety, Handling, and Procurement
As a highly reactive chemical intermediate, this compound must be handled with appropriate care.
-
Usage: This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or human use.[1][7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood.[11] Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[11][12]
-
Inferred Hazards: Based on related compounds like 3-Bromo-1H-pyrrolo[2,3-b]pyridine, this substance should be treated as potentially toxic if swallowed and capable of causing skin and serious eye irritation.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat or ignition sources.[12][15] Many suppliers recommend refrigerated storage.
This compound is readily available for purchase through numerous global chemical suppliers that cater to the research and pharmaceutical industries.[4][5][16]
Conclusion
This compound (CAS 1190320-00-3) represents more than just a chemical reagent; it is a testament to the power of scaffold-based drug design. Its strategically functionalized 7-azaindole core provides a robust and versatile platform for the synthesis of next-generation kinase inhibitors. The orthogonal reactivity of its bromo and fluoro substituents allows for rapid and logical SAR exploration, accelerating the discovery of potent and selective drug candidates. For researchers and scientists in drug development, particularly in oncology, this compound is an essential tool, enabling the continued exploration of targeted therapies and holding significant promise for future therapeutic breakthroughs.
References
- 1. This compound|CAS 1190320-00-3 [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1190320-00-3|this compound|BLD Pharm [bldpharm.com]
- 5. appretech.com [appretech.com]
- 6. CAS 1190320-00-3 | this compound - Synblock [synblock.com]
- 7. 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | CymitQuimica [cymitquimica.com]
- 8. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. combi-blocks.com [combi-blocks.com]
- 16. 3-溴-4-氟-1H-吡咯并[2,3-b]吡啶 | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]p | 1190320-00-3 - 乐研试剂 [leyan.com]
An In-depth Technical Guide to 3-Bromo-4-fluoro-7-azaindole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-7-azaindole, a halogenated derivative of the privileged 7-azaindole scaffold, is a heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-Bromo-4-fluoro-7-azaindole, offering insights for its effective utilization in research and drug discovery.
The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active compounds. The introduction of bromine and fluorine atoms onto this scaffold further modulates its physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for diverse chemical transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-Bromo-4-fluoro-7-azaindole is crucial for its handling, characterization, and application in synthesis.
Table 1: Physical and Chemical Properties of 3-Bromo-4-fluoro-7-azaindole
| Property | Value | Source/Comment |
| IUPAC Name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | --- |
| Synonyms | 3-Bromo-4-fluoro-7-azaindole | --- |
| CAS Number | 1190320-00-3 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | [2] |
| Appearance | White to off-white solid | General observation from suppliers |
| Melting Point | Not definitively reported; related compounds suggest a high melting point. For example, 3-Bromo-7-azaindole has a melting point of 185-189 °C.[3] | --- |
| Boiling Point | Not available | Expected to be high due to the heterocyclic structure and hydrogen bonding capabilities. |
| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water. | Inferred from the properties of similar azaindole structures. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Bromo-4-fluoro-7-azaindole. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, typical chemical shifts for related 7-azaindole structures can provide a reference.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Bromo-4-fluoro-7-azaindole is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and fluorine will exhibit characteristic chemical shifts.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of 3-Bromo-4-fluoro-7-azaindole. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks appearing at m/z values corresponding to the different bromine isotopes.
Synthesis of 3-Bromo-4-fluoro-7-azaindole
The synthesis of 3-Bromo-4-fluoro-7-azaindole can be approached through various synthetic strategies, often involving the construction of the 7-azaindole core followed by or concurrent with halogenation. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of substituted azaindoles.[4][5][6][7][8]
digraph "Synthesis_of_3_Bromo_4_fluoro_7_azaindole" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
start [label="2-Amino-3-fluoropyridine"];
step1 [label="Diazotization and Sandmeyer Reaction"];
intermediate1 [label="2-Bromo-3-fluoropyridine"];
step2 [label="Sonogashira Coupling with Trimethylsilylacetylene"];
intermediate2 [label="2-((Trimethylsilyl)ethynyl)-3-fluoropyridine"];
step3 [label="Desilylation and Cyclization"];
intermediate3 [label="4-Fluoro-7-azaindole"];
step4 [label="Bromination (e.g., with NBS)"];
product [label="3-Bromo-4-fluoro-7-azaindole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> intermediate2;
intermediate2 -> step3;
step3 -> intermediate3;
intermediate3 -> step4;
step4 -> product;
}
Caption: General scheme for the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-7-azaindole.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromo-azaindole derivative.[9]
-
Reaction Setup: To a reaction vessel, add 3-Bromo-4-fluoro-7-azaindole (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-substituted-4-fluoro-7-azaindole.
Applications in Medicinal Chemistry
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets.[4][10][11] 3-Bromo-4-fluoro-7-azaindole serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are a major class of anticancer drugs.[7] The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity and improve metabolic stability.
Safety and Handling
As a halogenated organic compound, 3-Bromo-4-fluoro-7-azaindole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5][12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]
Conclusion
3-Bromo-4-fluoro-7-azaindole is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the systematic exploration of chemical space in the design of novel therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic properties, as well as its safe handling, is paramount for its successful application in the research laboratory.
References
- 1. 1190320-00-3|this compound|BLD Pharm [bldpharm.com]
- 2. 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-7-azaindole 97 74420-15-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.dk [fishersci.dk]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. pjps.pk [pjps.pk]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. echemi.com [echemi.com]
- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 16. fishersci.com [fishersci.com]
Spectral Analysis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry due to its ability to mimic indole and purine systems, offering unique opportunities for modulating physicochemical properties such as solubility and pKa. The introduction of bromine and fluorine substituents at the 3 and 4 positions, respectively, further tunes the electronic and steric profile of the molecule, influencing its binding interactions with biological targets. These modifications can be critical for achieving desired potency and selectivity in drug candidates. A precise characterization of this molecule is therefore the foundational step in its application.
Molecular Structure and Predicted Spectral Features
A clear understanding of the molecular structure is essential for predicting and interpreting its spectral data.
Diagram: Molecular Structure of this compound
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Instrument Setup:
-
Tune and shim the spectrometer to the solvent frequency.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Diagram: NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, as well as spin-spin coupling between adjacent protons and between protons and the fluorine nucleus.
-
NH Proton (N1-H): A broad singlet is expected in the downfield region (δ 10-12 ppm), characteristic of a pyrrole-like NH proton. Its exact chemical shift and broadness will depend on the solvent and concentration.
-
Aromatic Protons:
-
H2: This proton on the pyrrole ring is expected to appear as a singlet or a narrow doublet due to coupling with the NH proton. Its chemical shift will be influenced by the adjacent bromine atom.
-
H5 and H6: These protons on the pyridine ring will form an AX or AB system, appearing as doublets. The fluorine at position 4 will introduce additional coupling (JHF), resulting in doublets of doublets. The electron-withdrawing fluorine will deshield H5, shifting it downfield relative to H6.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts will be heavily influenced by the electronegativity of the attached and neighboring atoms.
-
C4 (bearing Fluorine): This carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield due to the direct attachment of the electronegative fluorine atom.
-
C3 (bearing Bromine): The chemical shift will be influenced by the heavy atom effect of bromine, typically resulting in a more shielded (upfield) position than might be expected based solely on electronegativity.
-
Other Aromatic Carbons: The remaining carbon signals will appear in the typical aromatic region, with their specific chemical shifts determined by their position relative to the nitrogen, bromine, and fluorine substituents. Carbons adjacent to nitrogen atoms will generally be deshielded.
| Predicted Spectral Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| NH | 10.0 - 12.0 (br s) | - |
| H2 | 7.5 - 8.0 (s or d) | - |
| H5 | 7.8 - 8.3 (dd) | - |
| H6 | 7.0 - 7.5 (dd) | - |
| C2 | - | 125 - 135 |
| C3 | - | 95 - 105 |
| C3a | - | 120 - 130 |
| C4 | - | 150 - 160 (d, ¹JCF) |
| C5 | - | 115 - 125 (d, ²JCF) |
| C6 | - | 120 - 130 (d, ³JCF) |
| C7a | - | 145 - 155 |
Note: These are predicted chemical shift ranges and coupling patterns. Actual values may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and isotopic pattern of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., LC-MS with ESI or APCI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in the chosen solvent.
-
Ionization:
-
Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, likely producing the protonated molecule [M+H]⁺.[4]
-
Atmospheric pressure chemical ionization (APCI) can also be used.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern, which will be characteristic of a molecule containing one bromine atom (a distinctive ~1:1 ratio for the M and M+2 isotopes).
-
Diagram: Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The key feature in the mass spectrum of this compound will be the presence of the molecular ion and its characteristic isotopic pattern due to bromine.
-
Molecular Ion Peak: The molecular weight of C₇H₄BrFN₂ is approximately 214.96 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two prominent peaks in the mass spectrum for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This distinctive pattern is a strong confirmation of the presence of a single bromine atom in the molecule.
Conclusion
The comprehensive spectral analysis of this compound is crucial for its application in research and development. This guide provides a detailed framework for acquiring and interpreting its NMR and MS data. By combining the predicted spectral features with established experimental protocols, researchers can confidently characterize this important heterocyclic building block and advance its use in the synthesis of novel therapeutic agents.
References
Navigating the Solubility Landscape of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery
Foreword: The Critical Role of Solubility in Advancing Novel Therapeutics
In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are foundational to its ultimate success. Among these, solubility stands as a paramount gatekeeper, dictating a compound's bioavailability, formulation feasibility, and overall therapeutic potential. The heterocyclic compound 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry, frequently explored for its potential in oncology, neurology, and infectious diseases.[1][2] Understanding its behavior in various organic solvents is not merely an academic exercise but a critical step in unlocking its full therapeutic promise. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering a framework for solvent selection and experimental solubility determination to empower researchers in their quest for novel medicines.
Molecular Profile and Predicted Solubility Characteristics
This compound is a solid at room temperature, characterized by a fused pyrrolopyridine ring system. The presence of a bromine atom, a fluorine atom, and the pyrrolo and pyridine nitrogen atoms imparts a unique electronic and steric profile to the molecule. These features are the primary determinants of its solubility.
The fused aromatic system contributes to its solid-state stability through π-π stacking interactions. The pyrrole-like nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen and the fluorine atom can act as hydrogen bond acceptors. This amphiprotic nature suggests that its solubility will be significantly influenced by the hydrogen bonding capabilities of the solvent.
Based on the behavior of structurally related azaindole derivatives, a qualitative solubility profile can be inferred:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the molecule by disrupting the crystal lattice and engaging in dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, as well as chlorinated solvents such as dichloromethane (DCM) and chloroform.[3][4] While these solvents can form hydrogen bonds, their polarity may be less optimal for disrupting the crystal lattice compared to highly polar aprotic solvents.
-
Low Solubility: Expected in non-polar solvents like hexanes, toluene, and diethyl ether. The significant polarity of the target molecule makes it unlikely to be well-solvated by these non-polar media.
-
Poor Aqueous Solubility: As is common for many drug-like molecules, poor solubility in water is anticipated.[5]
The following table summarizes the predicted solubility and provides a rationale for solvent selection in various applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent solvating power due to high polarity and ability to accept hydrogen bonds. Applications: Ideal for preparing high-concentration stock solutions for biological screening and as reaction media for chemical synthesis. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Capable of both donating and accepting hydrogen bonds. Applications: Useful for reactions where a protic environment is required and for purification techniques like recrystallization, often in combination with an anti-solvent. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good general-purpose solvents for a wide range of organic compounds. Applications: Commonly used as reaction solvents and for extraction and chromatographic purification. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Moderate polarity. THF is often a better solvent than diethyl ether due to its higher polarity. Applications: Can be used as reaction solvents, particularly for organometallic reactions. |
| Aromatic | Toluene | Low | Non-polar nature makes it a poor solvent for this polar molecule. Applications: Can be used as an anti-solvent in recrystallization procedures to induce precipitation from a more polar solvent. |
| Alkanes | Hexanes, Heptane | Very Low | Highly non-polar, making them unsuitable as primary solvents. Applications: Primarily used as anti-solvents for precipitation and for washing solids to remove non-polar impurities. |
| Aqueous | Water | Poor | The molecule's organic character and crystalline nature limit its solubility in water. Applications: Solubility in aqueous buffers is a critical parameter for biological assays and formulation development. The use of co-solvents like DMSO is often necessary.[6] |
Experimental Determination of Solubility: A Practical Workflow
While predictions are useful, experimentally determined solubility data is indispensable for accurate and reproducible research. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[7]
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Detailed Protocol: Shake-Flask Method
-
Material Preparation: Ensure the this compound is of high purity. Use analytical grade or higher purity solvents.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Strategic Solvent Selection for Key Applications
The choice of solvent is dictated by the specific application. The following decision-making framework illustrates how to select an appropriate solvent system.
Caption: Decision tree for application-specific solvent selection.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related bromo-azaindole compounds should be followed. These compounds are often classified as irritants and may be harmful if swallowed or inhaled.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility of this compound is a cornerstone for its successful development as a therapeutic agent. While this guide provides a predictive framework and practical methodologies, it is imperative for researchers to perform their own experimental verifications. By systematically evaluating solubility in a range of organic solvents, scientists can optimize reaction conditions, streamline purification processes, and generate reliable data in biological assays, thereby accelerating the translation of this promising scaffold from a laboratory curiosity to a life-changing medicine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 4. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 8. echemi.com [echemi.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
Structure and characterization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique electronic properties and strategic placement of functional groups make it an invaluable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its synthesis, detailed structural characterization, physicochemical properties, and applications in drug discovery, grounded in established scientific principles and methodologies.
Introduction: The Significance of a Privileged Scaffold
The 7-azaindole core, a bioisostere of both indole and purine, is recognized as a "privileged structure" in medicinal chemistry.[1] Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites has led to its incorporation into numerous kinase inhibitors.[1][2] The specific derivative, this compound (Molecular Formula: C₇H₄BrFN₂, Molecular Weight: 214.03 g/mol ), enhances this utility. The bromine atom at the 3-position and the fluorine atom at the 4-position serve as versatile handles for further chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies.[3]
This compound is a key intermediate in the development of potent therapeutic agents, most notably inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4][5] Its structural rigidity and potential for multi-vector optimization make it a compound of high interest for targeting a range of biological pathways.
Synthesis and Purification
The preparation of this compound typically involves a multi-step sequence starting from a more common 7-azaindole precursor. The strategic introduction of the fluoro and bromo groups requires careful control of reaction conditions to ensure regioselectivity.
Conceptual Synthesis Workflow
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol (Exemplary)
-
Step 1: N-Protection: To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., DMF), a base (e.g., NaH) is added at 0°C. Subsequently, a protecting group precursor like p-toluenesulfonyl chloride is added, and the reaction is stirred until completion. This step prevents side reactions at the pyrrole nitrogen.
-
Step 2: Fluorination: The N-protected intermediate is dissolved in an appropriate solvent, and an electrophilic fluorinating agent (e.g., Selectfluor) is added. The reaction is monitored by TLC or LC-MS. The fluorine is directed to the 4-position due to the electronic effects of the fused pyridine ring.
-
Step 3: Bromination: Following fluorination, an electrophilic brominating agent such as N-Bromosuccinimide (NBS) is introduced to the reaction mixture.[6] Bromination occurs selectively at the electron-rich 3-position of the pyrrole ring.
-
Step 4: Deprotection: The tosyl group is removed under basic conditions (e.g., aqueous NaOH in methanol) to yield the final product.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Note: The use of an N-protecting group is critical for directing the halogenation steps.[3] Without it, electrophilic attack could occur non-selectively, leading to a mixture of products and significantly lower yields. The order of halogenation is also key to achieving the desired isomer.
Structural Elucidation and Characterization
Confirming the precise structure and purity of the final compound is paramount. This is achieved through a combination of spectroscopic and analytical techniques.
Characterization Workflow
Caption: Standard workflow for structural confirmation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Features and Interpretation |
| ¹H NMR | 11.5-13.0 (br s, 1H, N-H) 8.0-8.2 (d, 1H, H-6) 7.5-7.7 (s, 1H, H-2) 7.0-7.2 (d, 1H, H-5) | The broad singlet in the downfield region is characteristic of the pyrrole N-H proton.[7] The aromatic protons will show distinct splitting patterns (doublets) due to coupling with adjacent protons and potentially the fluorine atom. |
| ¹³C NMR | 140-150 (C-7a, C-F) 120-130 (Aromatic C-H) 90-100 (C-Br) | The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon. |
| ¹⁹F NMR | -130 to -150 | A single resonance is expected, which may show coupling to adjacent aromatic protons (e.g., H-5). |
Note: Actual chemical shifts can vary based on the solvent and concentration. Commercial suppliers may provide typical NMR spectra for reference.[8][9]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern.
-
Expected M/Z: For the molecular ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 214.96 and 216.96.
-
Isotopic Pattern: A characteristic isotopic pattern with two peaks of nearly equal intensity (the M and M+2 peaks) will be observed due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.
Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1190320-00-3[3] |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 214.03 g/mol |
| Solubility | Soluble in DMSO, Methanol, and other polar organic solvents. |
| Melting Point | Typically >150 °C (Varies with purity) |
Reactivity and Application in Medicinal Chemistry
The true value of this compound lies in its chemical reactivity, which allows for its elaboration into more complex drug candidates.
-
Suzuki and Stille Couplings: The C3-Broromine atom is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in kinase inhibitor design to explore the solvent-front region of the ATP binding site.[10]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the bromine, the C4-Fluorine can potentially undergo nucleophilic substitution under specific conditions, allowing for the introduction of amine or oxygen-based functionalities.
Application as an FGFR Inhibitor Intermediate
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in many cancers.[4][5] this compound is a critical precursor for potent FGFR inhibitors.[3] The 7-azaindole core acts as the hinge-binding element, while substituents added at the C3 position via cross-coupling can be optimized to achieve high potency and selectivity against specific FGFR isoforms (FGFR1, 2, 3).[3][4]
Safe Handling and Storage
As with all halogenated heterocyclic compounds, appropriate safety measures must be taken.[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that leverages the privileged nature of the 7-azaindole core. Its well-placed functional handles provide chemists with a robust platform for generating diverse libraries of compounds for drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for any research program aiming to develop novel therapeutics, particularly in the competitive field of kinase inhibitor design.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. This compound|CAS 1190320-00-3 [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1190320-00-3|this compound|BLD Pharm [bldpharm.com]
- 9. 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-(226085-18-3) 1H NMR spectrum [chemicalbook.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Next-Generation Targeted Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged structure" in medicinal chemistry, prized for its unique physicochemical properties and its ability to mimic the interactions of endogenous ligands with biological targets.[1] As a bioisostere of both indole and purine systems, it offers strategic advantages in modulating drug potency, selectivity, and pharmacokinetic profiles. This guide focuses on a particularly valuable derivative, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine , a versatile building block whose strategically placed halogen atoms provide orthogonal handles for synthetic elaboration. We will explore its core application in the design of potent and selective kinase inhibitors, detailing the underlying biochemical rationale, providing actionable synthetic and biological testing protocols, and charting a course for its future research applications.
The 7-Azaindole Core: A Foundation for Potent Bioactivity
The power of the 7-azaindole scaffold lies in its hybrid structure. The fusion of a pyrrole and a pyridine ring creates a system that can establish critical hydrogen bonding interactions, a feature extensively exploited in drug design.[1][2]
-
Enhanced Binding Affinity: The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual capability allows 7-azaindole derivatives to form strong, bidentate hydrogen bonds with the "hinge region" of many protein kinases, a key interaction for potent inhibition.[2]
-
Physicochemical Tuning: The introduction of the pyridine nitrogen compared to a standard indole ring modulates key properties like pKa, solubility, and metabolic stability, providing medicinal chemists with tools to overcome common drug development hurdles.[1]
-
Intellectual Property: The relative novelty and versatility of the azaindole core allow for the creation of new chemical entities, opening up novel intellectual property space.
Among the azaindole isomers, the 7-azaindole is the most frequently utilized in drug discovery. The specific subject of this guide, This compound , is a highly valuable intermediate. The C3-bromo position is primed for diversification via cross-coupling chemistry, while the C4-fluoro atom can influence binding interactions and metabolic stability.
Core Application: A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Their dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy. This compound serves as an ideal starting point for developing these targeted agents.[3][4]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. This compound|CAS 1190320-00-3 [benchchem.com]
- 4. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
The Strategic Role of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, has emerged as a critical building block, particularly in the synthesis of protein kinase inhibitors for oncology. This technical guide provides an in-depth analysis of its mechanism of action as a synthetic intermediate, highlighting its reactivity and application in the construction of complex, biologically active molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines and indoles allows it to mimic the adenine core of ATP, making it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[3] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties, enhance binding affinity through additional hydrogen bonding opportunities, and create novel intellectual property. Consequently, 7-azaindole derivatives are found in numerous approved anti-cancer drugs and clinical candidates.[2][3]
This compound is a strategically substituted analog designed for facile and regioselective elaboration into more complex structures. The bromine atom at the 3-position and the fluorine atom at the 4-position provide orthogonal handles for a variety of cross-coupling and nucleophilic substitution reactions.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its substituents and the inherent electronic nature of the pyrrolopyridine core.
The Role of the C3-Bromo Substituent
The bromine atom at the C3 position is the primary site for introducing molecular diversity. It is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction is extensively used to form a carbon-carbon bond between the C3 position of the azaindole core and various aryl or heteroaryl boronic acids or esters.[4][5][6] This is a crucial step in the synthesis of many kinase inhibitors, allowing for the introduction of fragments that can occupy specific pockets within the kinase active site. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is critical for achieving high yields and minimizing side reactions like debromination.[4][5]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of primary or secondary amines to the C3 position.[7][8] This is particularly important for synthesizing compounds that require a nitrogen linkage at this position to interact with the hinge region of a kinase. The selection of the appropriate phosphine ligand (e.g., XPhos, BINAP) is crucial for the success of this transformation.[7][9]
The Influence of the C4-Fluoro Substituent
The fluorine atom at the C4 position significantly influences the electronic properties of the pyrrolopyridine ring and can serve as a handle for nucleophilic aromatic substitution (SNAᵣ).
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyrrole nitrogen and influence the overall electron density of the aromatic system, which can impact binding affinities with target proteins.
-
Nucleophilic Aromatic Substitution (SNAᵣ): While less common than cross-coupling at the C3-bromo position, the C4-fluoro can be displaced by strong nucleophiles under specific conditions. This provides an alternative route for functionalization, although it often requires more forcing conditions.
Application as an Intermediate in Kinase Inhibitor Synthesis
The dual functionality of this compound makes it a highly valuable intermediate in the multi-step synthesis of targeted therapies, particularly protein kinase inhibitors.[10][11][12] Kinase inhibitors often feature a central heterocyclic core that binds to the hinge region of the kinase, with various substituents extending into the hydrophobic pocket and the solvent-exposed region.
The general synthetic strategy often involves a sequential cross-coupling approach:
-
Initial Suzuki Coupling: The C3-bromo position is typically addressed first, using a Suzuki-Miyaura coupling to introduce a key aryl or heteroaryl moiety.
-
Functionalization of the Pyrrole Nitrogen: The pyrrole nitrogen can be protected or functionalized, for example, by tosylation or reaction with other electrophiles.[13]
-
Further Elaboration: Subsequent reactions can be carried out on the newly introduced substituent or at other positions on the azaindole core.
This stepwise approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 7-azaindole scaffold.
Experimental Protocols
The following are representative, generalized protocols for key transformations involving this compound. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Arylboronic acid (1.2 - 1.5 equiv) |
| Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) | |
| Base (e.g., K₂CO₃, 2.0 equiv) | |
| Solvent | Dioxane/Water (e.g., 4:1 mixture) |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an amine to the 3-position.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Amine (1.1 - 1.5 equiv) |
| Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) | |
| Phosphine Ligand (e.g., XPhos, 4-10 mol%) | |
| Base (e.g., NaOtBu, 1.5-2.0 equiv) | |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound (1.0 equiv) and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
This compound is a quintessential example of a modern synthetic intermediate, strategically designed to facilitate the rapid and efficient construction of complex molecular architectures. Its well-defined reactivity at the C3 and C4 positions allows for controlled, sequential functionalization, making it an invaluable tool for medicinal chemists, particularly in the development of kinase inhibitors. The continued application of this and similar intermediates will undoubtedly accelerate the discovery of new and improved therapeutics for a range of diseases.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
A-Z Guide to Pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole, coupled with its capacity for forming key hydrogen bond interactions, have cemented its role in the development of targeted therapies. This guide provides an in-depth exploration of the pyrrolo[2,3-b]pyridine core, from its fundamental physicochemical properties and synthesis to its application in blockbuster drugs and emerging therapeutics. We will dissect its role in kinase inhibition, explore structure-activity relationships, and provide detailed protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for drug discovery campaigns. The pyrrolo[2,3-b]pyridine core has earned this distinction due to its remarkable versatility.[1] It is a key component in numerous biologically active molecules targeting a wide array of diseases, including cancers, inflammatory disorders, and viral infections.[1]
The core's success lies in its structural mimicry of indole while possessing distinct electronic features. The nitrogen atom at the 7-position (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual functionality allows it to form a bidentate hydrogen bond pattern with the hinge region of many protein kinases, a critical interaction for achieving high-potency inhibition.[2][3] This has made it a cornerstone in the design of kinase inhibitors, one of the most successful classes of modern therapeutics.[2][3]
Beyond kinases, the scaffold's derivatives have shown a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and antihypertensive effects.[4] This guide will provide the foundational knowledge and practical insights required to harness the full potential of this exceptional molecular core.
Physicochemical Properties and Strategic Importance
The strategic value of the 7-azaindole core is rooted in its physicochemical properties, which make it an attractive alternative to the native indole scaffold found in many natural products.
-
Hydrogen Bonding: As mentioned, the pyridine nitrogen (N7) and the pyrrole nitrogen (N1-H) are perfectly positioned to act as a hydrogen-bond acceptor and donor, respectively. This is the primary reason for its prevalence in kinase inhibitors, where it anchors the molecule into the ATP-binding pocket's hinge region.[2][3]
-
Bioisosterism: 7-Azaindole is an effective bioisostere of indole. Replacing an indole with a 7-azaindole can modulate a compound's metabolic stability, solubility, and target engagement profile without drastically altering its overall shape and sterics. The N7 atom can also alter the molecule's pKa and dipole moment, influencing its pharmacokinetic properties.
-
Synthetic Tractability: The core allows for functionalization at multiple positions (C2, C3, C4, C5, C6), providing chemists with numerous handles to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Intermediates like 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are highly valued for their versatility in building complex molecular architectures.[1]
Synthesis of the Pyrrolo[2,3-b]pyridine Core
A robust and flexible synthetic strategy is paramount for exploring the chemical space around the pyrrolo[2,3-b]pyridine core. Various methods have been developed, often starting from substituted pyridine or pyrrole precursors.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and elaboration of pyrrolo[2,3-b]pyridine derivatives, highlighting key stages from starting materials to final compounds.
Caption: A generalized workflow for the synthesis of pyrrolo[2,3-b]pyridine derivatives.
Example Protocol: Synthesis via Chan-Lam Coupling and Amidation
This protocol is based on a reported synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are potent inhibitors of phosphodiesterase 4B (PDE4B).[5] This multi-step synthesis demonstrates the strategic functionalization of the core.
Step 1: Chan-Lam Coupling to Install Aryl Group
-
Reactants: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine ester (Intermediate 8, 1.0 eq) in CH2Cl2, add the desired arylboronic acid (ArB(OH)2, 1.5 eq), copper(II) acetate (Cu(OAc)2, 1.1 eq), and pyridine (2.0 eq).[5]
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Rationale: The Chan-Lam coupling is an effective method for forming a C-N bond between the pyrrole nitrogen and an aryl group under relatively mild, copper-catalyzed conditions. This step introduces a key structural element for SAR exploration.[5]
-
Workup: Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the coupled product (Intermediate 9).[5]
Step 2: Saponification of the Ester
-
Reactants: Dissolve the product from Step 1 (Intermediate 9, 1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 eq).[5]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Rationale: This standard saponification converts the ester to a carboxylic acid, which is a necessary precursor for the subsequent amide coupling reaction.[5]
-
Workup: Acidify the reaction mixture with HCl to precipitate the carboxylic acid (Intermediate 10). Filter the solid, wash with water, and dry to obtain the desired acid.[5]
Step 3: Amide Coupling
-
Reactants: To a solution of the carboxylic acid (Intermediate 10, 1.0 eq) in DMF, add the desired amine (NHR1R2, 1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and Propylphosphonic Anhydride (T3P, 1.5 eq).[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[5]
-
Rationale: T3P is a highly effective coupling reagent that promotes the formation of the amide bond with minimal side products, providing access to the final target compounds. This step is crucial for building a library of derivatives with diverse amide substitutions to probe the target's binding pocket.[5]
-
Workup: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (Compounds 11a-o).[5]
Therapeutic Applications & Key Drug Examples
The pyrrolo[2,3-b]pyridine scaffold is at the heart of several FDA-approved drugs and numerous clinical candidates, primarily in oncology and immunology.
Table 1: Selected Drugs and Clinical Candidates Featuring the Pyrrolo[2,3-b]pyridine Core
| Drug Name (Brand) | Target(s) | Therapeutic Area | Development Status |
| Vemurafenib (Zelboraf®) | B-RAF V600E | Melanoma | FDA Approved[2][6][7] |
| Pexidartinib (Turalio®) | CSF1R | Tenosynovial Giant Cell Tumor | FDA Approved[7][8] |
| Tofacitinib (Xeljanz®) | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriasis | FDA Approved[9] |
| Compound 4h (Preclinical) | FGFR1, FGFR2, FGFR3 | Cancer (Breast) | Preclinical[10] |
| Compound 41 (Preclinical) | GSK-3β | Alzheimer's Disease | Preclinical[11] |
| Compound 8l (Preclinical) | Haspin, CDK9/CyclinT | Cancer | Preclinical[12] |
Case Study: Vemurafenib - A Paradigm of Structure-Based Design
Vemurafenib (Zelboraf®) is a potent inhibitor of the B-RAF V600E mutated kinase, a driver mutation in many cases of metastatic melanoma.[7] Its discovery is a landmark example of fragment-based and structure-based drug design.
The 7-azaindole core was identified as an excellent hinge-binding fragment.[2][3] X-ray crystallography revealed the bidentate hydrogen bonding pattern with the kinase hinge. The subsequent drug design effort focused on adding substituents to the core that would occupy adjacent pockets to increase potency and selectivity. This rational approach led to the development of Vemurafenib, which dramatically improved outcomes for patients with B-RAF V600E-positive melanoma.[6]
Case Study: Tofacitinib and the JAK-STAT Pathway
Tofacitinib (Xeljanz®) is an inhibitor of the Janus kinase (JAK) family, which is crucial for cytokine signaling in the immune system. By blocking JAK enzymes, Tofacitinib disrupts the JAK-STAT signaling pathway, leading to a reduction in inflammation. It is used to treat autoimmune diseases like rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine core of Tofacitinib, a close analogue of pyrrolo[2,3-b]pyridine, plays a similar role in binding to the kinase hinge.[9]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Structure-Activity Relationship (SAR) Insights
Systematic exploration of the pyrrolo[2,3-b]pyridine scaffold has yielded critical insights into how chemical modifications influence biological activity.
-
Hinge-Binding is Key: For kinase inhibitors, the integrity of the N1-H donor and N7 acceptor is paramount. N-methylation of the pyrrole, for instance, often leads to a complete loss of activity as it removes the essential hydrogen bond donor.[5]
-
Substitution at C3: In the development of Rho kinase (ROCK) inhibitors, substitution at the 3-position of the 7-azaindole was found to be crucial for achieving high potency and selectivity against other kinases like PKA.[13][14]
-
Substitution at C5: For CDK8 inhibitors, a phenyl group at the C5 position was identified as a key moiety for activity, serving as an anchor for further elaboration into the solvent-exposed region.[15]
-
Binding Mode Plasticity: Interestingly, systematic analysis has shown that 7-azaindole inhibitors can adopt different binding modes within the kinase hinge, often classified as "normal" or "flipped".[2] Small modifications can switch between these modes, a phenomenon that can complicate SAR studies and underscores the importance of obtaining X-ray crystal structures during lead optimization.[2]
Future Directions and Conclusion
The pyrrolo[2,3-b]pyridine core continues to be a scaffold of high interest. Current research is expanding its application into new therapeutic areas, such as neurodegenerative diseases (e.g., as GSK-3β inhibitors for Alzheimer's) and infectious diseases (e.g., as influenza polymerase inhibitors).[7][11] The development of dual inhibitors, which target multiple nodes in a disease pathway, is also an emerging area where this versatile scaffold is being employed.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Synthesis Protocol: Regioselective Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. This valuable intermediate, also known as 3-Bromo-4-fluoro-7-azaindole, is integral to the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The protocol herein details a robust and regioselective electrophilic bromination of the 4-fluoro-7-azaindole scaffold using N-Bromosuccinimide (NBS). We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into critical process parameters to ensure reproducibility and high yield.
Introduction: The Significance of Substituted 7-Azaindoles
The 7-azaindole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere of indole with improved pharmacological properties such as enhanced solubility and bioavailability.[3] Functionalization of this core, particularly at the C3 and C4 positions, allows for the precise tuning of a molecule's interaction with biological targets. This compound is especially valuable due to the orthogonal reactivity of its substituents. The C3-bromo atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C4-fluoro atom can modulate the electronic properties and metabolic stability of the final compound.[4][5]
This guide presents a reliable two-step synthesis beginning with the construction of the 4-fluoro-7-azaindole core, followed by its selective bromination at the C3 position.
Synthetic Strategy and Reaction Mechanism
The synthesis hinges on a classical Electrophilic Aromatic Substitution (EAS) reaction. The pyrrole moiety of the 7-azaindole ring system is electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective substitution.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6][7]
-
Expertise & Experience: NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[8] It acts as a source of electrophilic bromine (Br⁺) by providing a low, steady concentration of Br₂ in situ, or through direct reaction when activated by a protic or Lewis acid. This controlled reactivity is crucial for achieving clean, monosubstitution on sensitive heterocyclic substrates.[8][9]
Reaction Mechanism
The reaction proceeds via the following steps:
-
Activation (Optional but often implicit): In many cases, trace amounts of acid can protonate the carbonyl oxygen of NBS, further polarizing the N-Br bond and enhancing the bromine's electrophilicity.
-
Electrophilic Attack: The π-system of the pyrrole ring attacks the electrophilic bromine atom of NBS. This attack occurs selectively at the C3 position.
-
Aromatization: The resulting cationic intermediate (a sigma complex) is deprotonated, restoring the aromaticity of the pyrrole ring and yielding the 3-bromo product and succinimide as a byproduct.
// Nodes Start [label="4-Fluoro-7-azaindole\n(Electron-rich Pyrrole Ring)"]; NBS [label="N-Bromosuccinimide (NBS)\n(Source of Br⁺)"]; Intermediate [label="Sigma Complex\n(Cationic Intermediate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Succinimide", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Intermediate [label="Electrophilic Attack\n(C3 Position)"]; NBS -> Intermediate [style=dashed]; Intermediate -> Product [label="Deprotonation &\nAromatization"]; Intermediate -> Byproduct [style=dashed]; } .enddot Caption: Mechanism of C3-Bromination on the 7-Azaindole Core.
Detailed Experimental Protocol
This protocol is presented in two parts: the synthesis of the starting material followed by the final bromination step.
Part A: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 4-fluoro-7-azaindole starting material can be achieved from commercially available 2-fluoro-3-methylpyridine.[3] This method involves a domino reaction that constructs the pyrrole ring in a one-pot fashion.[3]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Fluoro-3-methylpyridine | 2369-18-8 | 111.12 | 5.00 g | 45.0 | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 4.77 g | 45.0 | 1.0 |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 40949-94-8 | 199.44 | 26.9 g | 135.0 | 3.0 |
| Diisopropyl ether | 108-20-3 | 102.17 | 200 mL | - | - |
| Saturated NH₄Cl (aq.) | - | - | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - | - |
| Brine | - | - | 100 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-fluoro-3-methylpyridine (1.0 eq) and benzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous diisopropyl ether (200 mL) to the flask.
-
Base Addition: Carefully add KHMDS (3.0 eq) to the solution portion-wise at room temperature. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 70 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a solid.
Part B: Bromination to this compound
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 640735-23-5 | 136.13 | 2.00 g | 14.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.74 g | 15.4 | 1.05 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 100 mL | - | - |
| Saturated Na₂S₂O₃ (aq.) | 7772-98-7 | - | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Trustworthiness - Monitoring: Monitor the reaction for the complete consumption of the starting material using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be clearly visible and the starting material spot should disappear.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to consume any unreacted bromine source.
-
Solvent Removal: Remove the acetonitrile under reduced pressure.
-
Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, and LC-MS analysis.[10]
Workflow and Data Summary
Expected Results
| Step | Product | Typical Yield | Purity (HPLC) | Physical Appearance |
| Part A | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 50-65% | >97% | White to light tan solid |
| Part B | This compound | 80-95% | >98% | White to off-white solid |
Safety Precautions
-
All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 802264-75-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1190320-00-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 4-Fluoro-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and metabolic stability. The strategic incorporation of a fluorine atom at the 4-position of the 7-azaindole core can further enhance binding affinity to biological targets and modulate pharmacokinetic profiles. Consequently, the development of robust synthetic methodologies for the functionalization of this scaffold is of paramount importance for the discovery of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. This key transformation enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position, opening avenues for the synthesis of diverse compound libraries for drug discovery programs. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and draw upon analogous transformations in related heterocyclic systems.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is a prerequisite for any successful coupling campaign. The synthesis of this compound can be achieved from the commercially available 4-fluoro-1H-pyrrolo[2,3-b]pyridine. A common strategy involves a regioselective bromination at the electron-rich C3 position of the pyrrole ring.
Protocol 1: Bromination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a standard procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
N-bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF or MeCN at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a versatile method for the formation of carbon-carbon bonds.[1] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for the Suzuki Coupling of this compound
The successful execution of a Suzuki coupling on this specific substrate requires careful consideration of several factors:
-
Choice of Catalyst and Ligand: The 7-azaindole scaffold can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of bulky, electron-rich phosphine ligands is often beneficial. Ligands such as XPhos, SPhos, and dppf have shown success in couplings with similar heterocyclic halides.[3][4] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G2 or Pd(dppf)Cl₂) are often preferred for their air and moisture stability and reliable activity.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific boronic acids.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, DME/water, and DMF/water. The ratio of the solvents can impact the reaction's efficiency.
-
Potential Side Reactions: Debromination of the starting material can be a competing side reaction, particularly under harsh conditions or with certain catalyst systems. Careful optimization of the reaction temperature and time is necessary to minimize this byproduct.[3]
Protocol 2: General Procedure for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids or their pinacol esters.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or DME/Water in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Celite® or a similar filtration aid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Caption: General workflow for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 3-5 mol% | 2-4 mol% | 2 mol% Pd / 4 mol% L |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | DME/H₂O (5:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 90 °C | 110 °C |
| Time | 4-12 h | 6-16 h | 2-8 h |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a third-generation Buchwald pre-catalyst), or switching to a stronger base like K₃PO₄. Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Debromination: The formation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a byproduct indicates debromination. This can often be suppressed by lowering the reaction temperature, reducing the reaction time, or using a less electron-rich phosphine ligand.
-
Poor Solubility: If the starting materials or product have poor solubility in the chosen solvent system, consider using a co-solvent like DMF or NMP in small amounts.
-
Purification Challenges: The polar nature of the 7-azaindole core can sometimes make purification by column chromatography challenging. Using a gradient elution system with a polar solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to reduce tailing) is often effective.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 3-aryl-7-azaindole derivatives. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic Importance of C-N Bond Formation in 7-Azaindole Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules.[1] Functionalization of this heterocyclic system, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel therapeutic agents.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited substrate scope.[1][4]
This guide provides a detailed technical overview and actionable protocols for the successful Buchwald-Hartwig amination of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for various drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a step-by-step experimental procedure.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[6][7] The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and is highly dependent on the solvent and substrates.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Key Parameter Selection
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen and an acidic N-H proton, careful consideration is crucial.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[5] |
| Ligand | Xantphos or a Biarylphosphine (e.g., XPhos, BrettPhos) | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[11] For heteroaryl substrates, bulky, electron-rich phosphine ligands are often superior.[12][13][14] Xantphos is a good starting point due to its wide bite angle, which can promote reductive elimination.[11] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.[11] NaOt-Bu is a common choice, but for substrates sensitive to strong bases, a weaker base like K₃PO₄ can be effective.[10] The solubility of the base in the reaction solvent is a key factor.[10] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are generally preferred.[11] Toluene and dioxane are widely used and have been shown to be effective.[10][15] It is crucial to use anhydrous solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the oxidative addition and reductive elimination steps.[11] The optimal temperature should be determined empirically. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This is a starting point, and optimization may be necessary for specific amines.
Reagents and Equipment
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow Diagram
Caption: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Addition of Amine and Solvent: Add the amine (1.2 eq) followed by anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient catalyst activation- Catalyst deactivation- Insufficiently strong base | - Screen different palladium precatalysts and ligands.- Ensure all reagents and solvents are anhydrous.- Switch to a stronger base like LHMDS, or a different base/solvent combination.[10] |
| Formation of Side Products | - Hydrodehalogenation (reduction of the C-Br bond)- Dimerization of the starting material | - This can be ligand-dependent; screen different phosphine ligands.[10]- Lowering the reaction temperature or catalyst loading may help. |
| Poor Solubility of Reagents | - The inorganic base may not be soluble in the chosen solvent. | - This is a common cause of reaction failure.[10] Consider a different solvent or a more soluble base. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated 7-azaindoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to challenging substrates like this compound. The protocols and insights provided in this guide serve as a solid foundation for the development of novel compounds in the pursuit of new therapeutics.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: Targeting the FGFR Signaling Pathway in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This pathway's intricate control is essential for embryonic development, tissue homeostasis, and wound repair in healthy adults.[2] However, aberrant activation of the FGFR pathway, driven by gene amplification, activating mutations, or translocations, is a significant oncogenic driver in a wide range of human cancers.[2][3][4] Consequently, the development of small-molecule inhibitors that target the kinase domain of FGFRs has emerged as a highly promising therapeutic strategy in oncology.[3][4][5] Several FGFR inhibitors, such as AZD4547, Infigratinib (BGJ-398), and Erdafitinib, have demonstrated clinical efficacy, validating FGFRs as compelling targets for cancer therapy.[4][5]
A common structural motif found in many potent and selective FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.[3][6] This scaffold serves as a versatile hinge-binding element, effectively mimicking the adenine region of ATP to anchor the inhibitor within the kinase's active site. The strategic functionalization of this core structure is paramount to achieving high potency and selectivity. This application note provides a detailed guide for the synthesis of advanced FGFR inhibitors, utilizing 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine as a key starting material. This trifunctionalized scaffold offers orthogonal reactivity at the C3 (bromo) and C4 (fluoro) positions, enabling sequential, site-selective modifications through modern cross-coupling methodologies.
The Strategic Advantage of this compound
The choice of this compound as a synthetic precursor is predicated on the distinct reactivity profiles of the bromine and fluorine substituents. The carbon-bromine bond at the C3 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl or heteroaryl moieties. These substituents are often designed to extend into the hydrophobic pocket of the FGFR kinase domain, thereby enhancing inhibitor potency.
Conversely, the carbon-fluorine bond at the C4 position is more robust and typically requires harsher conditions for nucleophilic aromatic substitution. However, it is amenable to displacement by nucleophiles, particularly amines, via reactions like the Buchwald-Hartwig amination. This reaction is instrumental in installing side chains that can form crucial hydrogen bonds with the kinase hinge region or extend towards the solvent-exposed region, influencing both potency and pharmacokinetic properties. The differential reactivity of the C-Br and C-F bonds allows for a controlled, stepwise elaboration of the 7-azaindole core, making this compound a highly valuable and versatile building block in the synthesis of next-generation FGFR inhibitors.
FGFR Signaling Pathway Overview
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its cognate receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering the activation of multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate gene expression and cellular function.[1][5] Small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain effectively block this initial phosphorylation step, thereby abrogating all downstream signaling.
Caption: Simplified FGFR signaling pathway and the mechanism of action of kinase inhibitors.
Synthetic Workflow for FGFR Inhibitors
The following protocols outline a representative two-step synthesis of a potent FGFR inhibitor starting from this compound. The synthesis involves an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Caption: Two-step synthetic workflow for FGFR inhibitors.
Part 1: Suzuki-Miyaura Coupling of this compound
Objective: To introduce a substituted aryl group at the C3 position of the 7-azaindole core. This protocol describes the coupling with 3,5-dimethoxyphenylboronic acid as a representative example.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos), is essential for the catalytic cycle. These systems are chosen for their efficiency in coupling heteroaryl halides.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 3-(3,5-dimethoxyphenyl)-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.03 | 1.0 | 1.0 |
| 3,5-Dimethoxyphenylboronic acid | 181.99 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (215 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add K₂CO₃ (415 mg, 3.0 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Part 2: Buchwald-Hartwig Amination of 3-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Objective: To displace the fluorine at the C4 position with a desired amine side chain. This protocol uses N-(2-(diethylamino)ethyl)-5-amino-2-methylbenzamide as a representative amine, which is a common side chain in potent FGFR inhibitors like AZD4547.
Causality of Experimental Choices:
-
Catalyst System: The Buchwald-Hartwig amination requires a palladium catalyst and a sterically hindered, electron-rich phosphine ligand. The combination of Pd₂(dba)₃ and a ligand like BINAP or XPhos is highly effective for coupling amines with heteroaryl halides.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is necessary to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.
Detailed Protocol: Synthesis of a Representative FGFR Inhibitor
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(3,5-dimethoxyphenyl)-4-fluoro-1H-pyrrolo[2,3-b]pyridine | 286.29 | 1.0 | 1.0 |
| N-(2-(diethylamino)ethyl)-5-amino-2-methylbenzamide | 263.37 | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| BINAP | 622.67 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 15 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-(3,5-dimethoxyphenyl)-4-fluoro-1H-pyrrolo[2,3-b]pyridine (286 mg, 1.0 mmol), N-(2-(diethylamino)ethyl)-5-amino-2-methylbenzamide (290 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and BINAP (25 mg, 0.04 mmol) to a dry Schlenk tube.
-
Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (15 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield the final FGFR inhibitor.
Characterization and In Vitro Activity
The synthesized FGFR inhibitors should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. Subsequently, the biological activity of the compounds should be assessed in vitro.
Enzymatic Assays: The inhibitory potency against different FGFR isoforms (FGFR1, 2, 3, and 4) is typically determined using enzymatic assays that measure the phosphorylation of a substrate peptide. The results are expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Assays: Cell-based assays are crucial to evaluate the ability of the inhibitors to suppress FGFR signaling in a cellular context and to inhibit the proliferation of cancer cell lines that are dependent on FGFR signaling. A common approach is to use cell lines with known FGFR amplifications or mutations and measure cell viability (e.g., using an MTS or CellTiter-Glo assay) after treatment with the inhibitor.
Representative IC₅₀ Data for Published 1H-pyrrolo[2,3-b]pyridine based FGFR Inhibitors:
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | [3] |
| AZD4547 | 0.2 | 2.5 | 1.8 | [7] |
Note: The IC₅₀ values are highly dependent on the specific assay conditions.
Conclusion
This compound is a strategically designed and highly effective building block for the synthesis of potent and selective FGFR inhibitors. Its orthogonal reactivity allows for the sequential and controlled introduction of key pharmacophoric elements via robust and well-established cross-coupling reactions. The protocols detailed in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel 7-azaindole-based FGFR inhibitors for the potential treatment of various cancers. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximal yields and purity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN110872341B - An antagonistic peptide targeting FGFR1 - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cas 356068-86-5,N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Preparation of CSF1R inhibitors from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Application Note & Protocol
Topic: Strategic Synthesis of Potent CSF1R Inhibitors from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage differentiation and survival, making it a high-value therapeutic target for various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] This application note provides a comprehensive guide to the synthesis of potent CSF1R inhibitors, utilizing the versatile 7-azaindole scaffold derived from this compound. We present a detailed, field-proven protocol centered on a strategic Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, in-depth procedural steps, characterization data, and a discussion of key optimization parameters are provided to empower researchers in the synthesis of novel kinase inhibitors.
Introduction: The Therapeutic Rationale for Targeting CSF1R
The Colony-Stimulating Factor 1 Receptor is a cell-surface tyrosine kinase whose signaling is essential for the proliferation, differentiation, and survival of monocytes and macrophages.[4] Upon binding its cognate ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the receptor dimerizes, leading to autophosphorylation of its intracellular kinase domains. This event triggers a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are fundamental to cell function.[4][5][6]
In pathological contexts, aberrant CSF1R signaling is a key driver of disease progression. In oncology, for example, CSF1R is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which create an immunosuppressive tumor microenvironment that fosters tumor growth, angiogenesis, and metastasis.[7][8] Consequently, inhibiting CSF1R has emerged as a promising strategy to reprogram the tumor microenvironment and enhance the efficacy of immunotherapies.[9] Small molecule inhibitors targeting the ATP-binding pocket of the CSF1R kinase domain have shown significant promise, with several candidates in clinical development.[10][11]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions with the kinase hinge region.[12][13] The starting material, this compound, is an ideal precursor for building a diverse library of inhibitors. The bromine at the C3 position is primed for C-C bond formation via cross-coupling reactions, while the fluorine at the C4 position is an excellent leaving group for subsequent nucleophilic aromatic substitution.
CSF1R Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical CSF1R signaling cascade and highlights the mechanism of action for ATP-competitive small molecule inhibitors, which are the focus of this synthetic protocol.
Caption: CSF1R signaling is initiated by ligand binding, leading to downstream pathway activation. Small molecule inhibitors block the kinase activity, preventing these signals.
Overall Synthetic Strategy
The synthetic approach is a robust two-step process designed for efficiency and modularity, allowing for the creation of diverse analogs. The workflow leverages the differential reactivity of the halogen atoms on the starting scaffold.
Caption: The two-step synthetic workflow from the starting material to the final CSF1R inhibitor.
-
Step A: Suzuki-Miyaura Cross-Coupling: The bromine atom at the C3 position is selectively coupled with a chosen aryl or heteroaryl boronic acid. This reaction is highly reliable and tolerates a wide range of functional groups, making it ideal for building molecular complexity.[14]
-
Step B: Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the newly introduced C3-aryl group activates the C4 position. The fluorine atom is then displaced by a selected primary or secondary amine to yield the final inhibitor.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
Principle of the Method: This protocol describes the palladium-catalyzed cross-coupling of the C-Br bond with an arylboronic acid. The choice of a catalyst like Pd(dppf)Cl2 is crucial; its bulky phosphine ligands facilitate the reductive elimination step and provide stability. A base is required to activate the boronic acid. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst.[15][16]
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (e.g., 215 mg, 1.0 mmol).
-
Add the selected arylboronic acid (1.2 mmol), K2CO3 (414 mg, 3.0 mmol), and Pd(dppf)Cl2 (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Causality Note: The dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing is critical to prevent catalyst degradation.
-
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.
Characterization:
-
LC-MS: Confirm the mass of the desired product.
-
1H NMR: Verify the disappearance of the starting material signals and the appearance of new aromatic signals from the coupled aryl group.
Protocol 2: SNAr Amination of 3-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Principle of the Method: The fluoro group at the C4 position is an excellent leaving group for SNAr. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMSO or NMP, which helps to stabilize the charged Meisenheimer complex intermediate. A base is often used to deprotonate the amine nucleophile or to scavenge the HF byproduct.
Materials:
-
3-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 eq)
-
Desired Amine (e.g., (3-methylbenzyl)methanamine) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Microwave reaction vials (optional, but recommended for efficiency)
Step-by-Step Procedure:
-
In a microwave vial, combine the 3-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 228 mg, 1.0 mmol), the desired amine (1.5 mmol), and anhydrous DMSO (5 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol) to the mixture.
-
Causality Note: DIPEA is a non-nucleophilic base that effectively scavenges the HF generated during the reaction without competing with the primary amine nucleophile.
-
-
Seal the vial and heat the reaction mixture to 120-150 °C. If using a microwave reactor, a reaction time of 30-90 minutes is typical. For conventional heating, 12-24 hours may be required.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final CSF1R inhibitor.
Data Summary and Expected Results
The following tables provide representative data for the synthesis and activity of a sample CSF1R inhibitor prepared via this methodology.
Table 1: Representative Synthesis Data
| Step | Compound | Starting Material | Yield (%) | Purity (HPLC) | m/z [M+H]+ |
| 1 | 4-Fluoro-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | This compound | 75-85% | >95% | 243.1 |
| 2 | N-((3-methylbenzyl))-N-methyl-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | Intermediate from Step 1 | 60-70% | >98% | 358.2 |
Table 2: Representative Biological Activity Profile
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) (Ba/F3-CSF1R) |
| Final Product | CSF1R | 5.2 | 25 |
| Final Product | EGFR | >1000 | >1000 |
| Pexidartinib (Ref.) | CSF1R | 5.0 | 20 |
Note: Biological data is representative and based on values reported for similar scaffolds in the literature. Actual results will vary based on the specific aryl and amine groups used.[10][11][17]
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: If debromination of the starting material is observed, consider using a different palladium catalyst/ligand system (e.g., XPhos Pd G2) which can favor cross-coupling over reduction.[15][18] Ensure the reaction is strictly anaerobic.
-
No Reaction in SNAr Step: The nucleophilicity of the amine is critical. If using a less reactive amine (e.g., an aniline), a stronger base (e.g., NaH) and higher temperatures may be necessary. Protecting the pyrrole nitrogen with a group like SEM (trimethylsilylethoxymethyl) can sometimes improve yields in subsequent steps, though it adds extra steps to the synthesis.[13]
-
Purification Challenges: The final products can be basic and may streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) or using a different stationary phase (e.g., alumina) can improve chromatographic separation.
Conclusion
This application note details a robust and versatile synthetic route for the preparation of potent CSF1R inhibitors from the key building block, this compound. By employing a strategic sequence of Suzuki-Miyaura coupling and SNAr amination, researchers can efficiently access a wide range of novel compounds for structure-activity relationship studies and drug discovery programs targeting CSF1R. The provided protocols, grounded in established chemical principles, serve as a reliable foundation for advancing the development of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
- 8. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of PDE4B Inhibitors Utilizing a Pyrrolo[2,3-b]pyridine Scaffold
Introduction: Targeting PDE4B with a Privileged Scaffold
Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1] Within this family, the PDE4B isoform has emerged as a key regulator of pro-inflammatory responses, making it an attractive therapeutic target for a range of inflammatory and neurological disorders.[3][4][5] Inhibition of PDE4B prevents the degradation of cAMP, leading to elevated intracellular cAMP levels. This increase activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3][6]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold recognized for its significant role in medicinal chemistry. Its unique structure often confers favorable pharmacological properties.[7] Through scaffold-hopping experiments, the 1H-pyrrolo[2,3-b]pyridine core was identified as a potent replacement for other heterocyclic systems in PDE4B inhibitors, demonstrating a significant increase in potency compared to scaffolds like indole or 1H-benzo[d]imidazole.[1][8] This guide provides a detailed overview of the synthesis, structure-activity relationships, and protocols for developing novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors.
Application Notes
Scientific Rationale and Design Strategy
The development of potent and selective PDE4B inhibitors based on the pyrrolo[2,3-b]pyridine scaffold hinges on a modular synthetic strategy. This approach allows for the systematic exploration of chemical space around the core structure to optimize biological activity and pharmacokinetic properties. The core strategy involves a late-stage diversification, where different substituents can be introduced on the scaffold to fine-tune the molecule's interaction with the target enzyme.
A key series of compounds, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, has been successfully developed.[1] The general structure features an aryl group appended to the pyridine ring and a variable amide moiety at the C2 position of the pyrrole ring. This design allows for the exploration of two key regions of the PDE4B binding pocket. The synthesis is designed around a common carboxylic acid intermediate, which can then be coupled with a diverse library of amines to generate a range of final compounds for structure-activity relationship (SAR) studies.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing lead compounds. For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, it has been demonstrated that the nature of the amide substituent significantly influences both potency against PDE4B and selectivity over the closely related PDE4D isoform.[1][8]
-
Amide Substituents: Analysis of various amide groups reveals that the ring size and hydrophobicity are critical determinants of activity. For instance, introducing a 3,3-difluoroazetidine ring at the amide position (as in compound 11h ) resulted in a compound with high inhibitory activity (IC50 = 0.14 μM) and a 6-fold selectivity for PDE4B over PDE4D.[1][8]
-
Aryl Group: While holding the amide portion constant, modifications to the aryl group attached to the pyridine ring can also modulate activity. However, the most significant gains in potency and selectivity in the reported series were achieved by varying the amide functionality.[1]
The data suggest a well-defined pocket in the PDE4B active site that accommodates the amide portion of the inhibitor, where specific interactions can be leveraged to achieve both high affinity and isoform selectivity.
Mechanism of Action and Biological Impact
As PDE4B inhibitors, these compounds function by competitively binding to the active site of the enzyme, preventing the hydrolysis of cAMP. The resulting elevation of intracellular cAMP triggers downstream signaling cascades that mediate anti-inflammatory effects.[2][3] A hallmark of effective PDE4B inhibition is the suppression of TNF-α release from immune cells, such as macrophages, when challenged with pro-inflammatory stimuli like lipopolysaccharide (LPS).[1][9] The compounds developed using this scaffold have been shown to significantly inhibit TNF-α production in cellular assays, confirming their mechanism of action and therapeutic potential.[1][10]
Visualized Signaling and Synthesis Pathways
Figure 1: PDE4B Signaling Pathway and Point of Inhibition.
Figure 2: General Synthetic Workflow for Inhibitor Synthesis.
Experimental Protocols
The following protocols are based on the successful synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[1] Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of the Carboxylic Acid Intermediate
This protocol describes a two-step process to synthesize the key carboxylic acid intermediate from the starting ester.
Step 1A: Chan-Lam Coupling to Intermediate 9
-
Setup: To a round-bottom flask, add the starting pyrrolo[2,3-b]pyridine ester (Intermediate 8, 1.0 eq), the desired arylboronic acid (1.2 eq), and copper (II) acetate (Cu(OAc)₂, 1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate 9.
Step 1B: Saponification to Carboxylic Acid Intermediate 10
-
Setup: Dissolve the purified Intermediate 9 in a mixture of methanol (MeOH) and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, ~3.0 eq) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the process. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully acidify with 1N hydrochloric acid (HCl) until the pH is ~3-4. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid Intermediate 10.
Protocol 2: Synthesis of Final 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Inhibitor
This protocol details the final amide coupling step to generate the target inhibitors.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid Intermediate 10 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by the desired amine (e.g., 3,3-difluoroazetidine hydrochloride, 1.2 eq).
-
Coupling Agent: Add propylphosphonic anhydride solution (T3P, 50% in ethyl acetate, 1.5 eq) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the final pure inhibitor.
Protocol 3: In Vitro Biological Evaluation (Conceptual Outline)
PDE4B Enzyme Inhibition Assay:
-
Synthesized compounds are dissolved in DMSO to create stock solutions.
-
Assays are performed in 96- or 384-well plates.
-
Each well contains the PDE4B enzyme, a fluorescently labeled cAMP substrate, and the test compound at various concentrations.
-
The reaction is incubated at 37 °C, allowing the enzyme to hydrolyze the substrate.
-
A stop reagent containing a binding agent for the hydrolyzed product (AMP) is added.
-
The degree of inhibition is measured by detecting the fluorescence polarization, which changes upon substrate hydrolysis.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
TNF-α Release Assay in Macrophages:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 0.5 µg/mL) for a defined period (e.g., 22 hours).[9]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compound on TNF-α release.
Data Summary: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, highlighting the impact of the amide substituent on potency and selectivity.[1][8]
| Compound | Amide Moiety (R) | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.28 | 0.94 | 3.4 |
| 11d | Tetrahydrofuranyl | 0.40 | 1.8 | 4.5 |
| 11h | 3,3-Difluoroazetidinyl | 0.14 | 0.84 | 6.0 |
| 11j | Azetidinyl | 0.11 | 0.35 | 3.2 |
| 11o | Pyrrolidinyl | 0.11 | 0.16 | 1.5 |
Data sourced from ACS Medicinal Chemistry Letters.[1]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedures for the N-Arylation of 7-Azaindoles
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, particularly in the domain of kinase inhibitors. Its strategic N-arylation is a cornerstone of modern medicinal chemistry, enabling the modulation of steric and electronic properties to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary experimental methodologies for constructing this critical C–N bond, focusing on palladium- and copper-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to leverage these powerful transformations.
Introduction: The Strategic Importance of N-Aryl-7-Azaindoles
7-Azaindole, a bioisostere of indole and purine, is a key building block in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which, in concert with the pyrrolic N-H donor, provides a bidentate binding motif crucial for interacting with enzyme active sites, such as the ATP-binding hinge region of kinases. The synthesis of N-aryl derivatives allows for the introduction of diverse aryl and heteroaryl groups, which can occupy adjacent pockets, improve potency, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The formation of the N-aryl bond on the electron-rich 7-azaindole nucleus is typically accomplished via transition-metal catalysis. The most robust and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and Chan-Lam coupling reactions.[1][2] The choice of methodology is dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C–N bond formation, renowned for its broad substrate scope and high functional group tolerance.[3][4] The reaction couples an amine (7-azaindole) with an aryl halide or triflate.
Mechanistic Rationale & Component Selection
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][5]
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, often by a phosphine ligand.[6]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[7] Xantphos is a popular choice for its wide bite angle, which can prevent β-hydride elimination and facilitate the desired coupling.[5] For particularly challenging couplings, highly specialized biarylphosphine ligands (e.g., BrettPhos) may be required.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the 7-azaindole, facilitating its coordination to the palladium center. Cesium carbonate (Cs₂CO₃) is often effective and well-tolerated. Stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) may be necessary for less reactive aryl chlorides or hindered substrates.[5][6]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used to ensure solubility of the reagents and to withstand the required reaction temperatures (80-110 °C).[6]
Visualization of the Buchwald-Hartwig Reaction
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Protocol: Buchwald-Hartwig N-Arylation
This protocol is a general starting point and may require optimization depending on the specific substrates.
Materials:
-
7-Azaindole (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) or Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Xantphos (0.05 mmol, 5 mol% or 10 mol% if using Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane or toluene (4 mL)
-
Schlenk tube or sealed vial with a magnetic stir bar
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add 7-azaindole, the aryl halide, the palladium precursor, the phosphine ligand, and cesium carbonate.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Inerting: Evacuate and backfill the tube with argon three times to ensure an oxygen-free environment.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated 7-azaindole.
Copper-Catalyzed N-Arylation: Ullmann and Chan-Lam Couplings
Copper-catalyzed reactions represent a more economical alternative to palladium-based systems.[8] Modern protocols have overcome the harsh conditions of traditional Ullmann reactions.
Mechanistic Rationale & Variants
-
Ullmann Condensation: This classic reaction typically involves coupling an aryl halide (often an iodide or bromide) with the N-H compound in the presence of a copper catalyst (e.g., CuI) and a base, often at high temperatures.[2][8] The addition of a chelating ligand, such as a 1,2-diamine, can dramatically accelerate the reaction and allow for milder conditions.[8]
-
Chan-Lam Coupling: This variation utilizes an arylboronic acid as the arylating agent, often under milder, aerobic conditions.[2][9] The reaction is typically catalyzed by Cu(OAc)₂. A base is still required to facilitate the formation of the copper-azaindole intermediate. Recent studies have explored the use of 7-azaindole-N-oxide (7-AINO) as a ligand or even as part of the catalyst itself, demonstrating high efficiency.[10][11]
Visualization of the General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Detailed Protocol: Ligand-Assisted Ullmann-Type N-Arylation
Materials:
-
7-Azaindole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or dioxane (2 mL)
-
Sealed tube with a magnetic stir bar
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add CuI, K₃PO₄, and 7-azaindole to a sealed tube.[2]
-
Reagent Addition: Add the aryl iodide, the diamine ligand, and the solvent.[2]
-
Sealing and Heating: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 24 hours.[2]
-
Workup and Purification: Follow steps 6-9 from the Buchwald-Hartwig protocol. The workup procedure is analogous.
Detailed Protocol: Chan-Lam N-Arylation with Arylboronic Acids
This protocol is notable for its mild, room-temperature conditions.[2][9]
Materials:
-
7-Azaindole (0.423 mmol, 1.0 equiv)
-
Arylboronic acid (0.508 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.085 mmol, 20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.423 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (3 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial open to the air, add 7-azaindole, the arylboronic acid, and Cu(OAc)₂.[2][9]
-
Solvent and Base Addition: Add DCM followed by DBU to the mixture.[2][9]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with water. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Analysis and Troubleshooting
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann-Type (Cu-catalyzed) | Chan-Lam (Cu-catalyzed) |
| Arylating Agent | Aryl halides (Cl, Br, I), triflates | Aryl halides (primarily I, Br) | Arylboronic acids, esters |
| Catalyst Cost | Higher (Palladium) | Lower (Copper) | Lower (Copper) |
| Ligands | Essential (Phosphines) | Often required (e.g., Diamines) | Often ligand-free |
| Reaction Temp. | Typically elevated (80-110 °C) | Typically elevated (≥110 °C) | Often room temperature |
| Atmosphere | Strictly inert (N₂ or Ar) | Inert recommended | Often aerobic |
| Substrate Scope | Very broad | Good, but can be limited | Broad, tolerant of moisture |
| Key Advantage | High functional group tolerance | Cost-effective | Mild conditions |
Common Experimental Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure strictly inert conditions; use fresh Pd precursor/ligands. |
| Insufficiently strong base | Switch from Cs₂CO₃ to K₃PO₄ or NaOtBu (for Pd-cat. reactions). | |
| Poor quality solvent/reagents | Use anhydrous solvents and pure starting materials. | |
| Formation of Side Products | C-arylation instead of N-arylation | This can be an issue with some azaindole isomers. Re-screen ligands and bases. |
| Homocoupling of aryl halide/boronic acid | Lower the reaction temperature; ensure slow addition of reagents if needed. | |
| Hydrodehalogenation of aryl halide | Ensure the system is free of water or other proton sources. | |
| Difficult Purification | Residual catalyst or ligand | Perform an aqueous workup and filter through a plug of silica/Celite® before chromatography. |
Conclusion
The N-arylation of 7-azaindoles is a pivotal transformation in the synthesis of medicinally relevant compounds. Both palladium- and copper-catalyzed methods provide powerful tools for achieving this goal. The Buchwald-Hartwig amination offers exceptional scope and functional group tolerance, making it a workhorse in discovery chemistry. Copper-catalyzed methods, particularly the mild Chan-Lam coupling, present a cost-effective and operationally simple alternative. The choice of protocol should be guided by the specific substrates at hand, laboratory resources, and the desired scale of the reaction. Careful attention to reaction parameters, especially the choice of ligand and base, and the maintenance of an inert atmosphere for palladium catalysis, are critical for success.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Cancer Drug Development
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has become a cornerstone of drug discovery.[1] Within this pursuit, certain molecular frameworks have emerged as "privileged scaffolds"—structures that demonstrate a remarkable propensity for binding to specific target families, particularly protein kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such elite scaffold.[2] Its structure is bioisosteric to the purine core of ATP, enabling it to effectively mimic the natural substrate and anchor within the highly conserved ATP-binding pocket of kinases.
This guide focuses on a specifically functionalized derivative: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromo and fluoro substituents transforms the core 7-azaindole into a highly versatile and powerful building block for modern oncology programs.
-
The 3-Bromo Group: This halogen serves as a versatile synthetic "handle." Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a robust platform for introducing diverse chemical moieties.[3][4] This capability is fundamental for exploring structure-activity relationships (SAR) and optimizing lead compounds. Derivatives at the 3-position can be directed towards the solvent-front region of the kinase active site, a key strategy for achieving target selectivity.
-
The 4-Fluoro Group: The introduction of a fluorine atom at the 4-position is a deliberate tactic in medicinal chemistry.[5][6] Fluorine's high electronegativity can profoundly influence the electronic properties of the aromatic system, modulating the pKa of the pyrrole N-H and the pyridine nitrogen. This can enhance binding affinity through favorable electrostatic interactions and hydrogen bonding.[6] Furthermore, fluorine substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[5][6]
This application note provides a comprehensive overview of the utility of this compound, detailing its reactivity, its central role in kinase inhibitor design, and step-by-step protocols for its application in the synthesis and biological evaluation of next-generation cancer therapeutics.
Physicochemical Properties and Reactivity Profile
The unique arrangement of substituents on the 7-azaindole core endows this compound with a distinct reactivity profile that is highly advantageous for library synthesis and lead optimization.
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1261442-99-3 |
| Key Reactive Site | C3-Bromine |
The electron-withdrawing nature of both the fluorine atom and the adjacent pyridine ring enhances the electrophilicity of the C3 position, making the C-Br bond highly susceptible to oxidative addition in palladium(0) catalytic cycles. This renders the molecule an excellent substrate for a variety of cross-coupling reactions, which are the workhorse of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.
Application in Kinase Inhibitor Design: A Scaffold-Based Approach
The development of kinase inhibitors often follows a scaffold-based design strategy, where a core fragment that binds to the conserved hinge region of the kinase is systematically elaborated to achieve high potency and selectivity.[1][7] this compound is an ideal starting point for such a strategy.
The pyrrolo[2,3-b]pyridine core typically forms one or two crucial hydrogen bonds with the "hinge" residues of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP. The 3-bromo position then acts as a primary vector for chemical exploration. By replacing the bromine with various aryl, heteroaryl, or aliphatic groups via cross-coupling, medicinal chemists can introduce functionalities that interact with other regions of the ATP pocket, such as the hydrophobic back pocket or the solvent-exposed region. This is critical for differentiating between highly similar kinase active sites and achieving selectivity, which is paramount for minimizing off-target effects and improving the safety profile of a drug.
Below is a generalized workflow illustrating this scaffold-based design.
Caption: Scaffold-based drug design workflow.
Targeting Critical Cancer Signaling Pathways: The BRAF/MEK/ERK Cascade
Mutations in the BRAF kinase, particularly the V600E mutation, are drivers in over 50% of melanomas and a significant fraction of other cancers.[8] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. Several approved drugs targeting V600E BRAF, such as Vemurafenib, incorporate a 7-azaindole scaffold, highlighting the framework's clinical relevance. Derivatives of this compound are actively being explored for the development of novel BRAF inhibitors.[8]
The diagram below illustrates the MAPK/ERK pathway and the point of intervention for BRAF inhibitors.
Caption: BRAF/MEK/ERK signaling pathway.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the chemical modification and biological evaluation of compounds derived from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an aryl boronic acid to the 3-position of the scaffold.
Objective: To synthesize 3-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or round-bottom flask) with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add this compound, the selected aryl boronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and poor reaction yield.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at 90-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase, such as BRAF V600E.
Objective: To quantify the potency of a synthesized inhibitor.
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates (low-volume, white or black depending on detection method)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Assay Plate Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Enzyme Addition: Add 2.5 µL of the kinase solution (prepared in kinase buffer) to the test wells and positive control wells. Add 2.5 µL of buffer to the negative control ("no enzyme") wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (at or near its Km concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour. Self-Validation: The reaction time should be within the linear range of the enzyme kinetics, determined in preliminary experiments.
-
Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence).
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Illustrative Structure-Activity Relationship (SAR) Data
The table below presents hypothetical, yet representative, data for a series of compounds derived from this compound, illustrating how modifications at the 3-position can impact biological activity.
| Compound ID | R-Group at C3-Position | BRAF V600E IC₅₀ (nM) | A375 Cell Proliferation IC₅₀ (nM) |
| Scaffold | -Br | >10,000 | >10,000 |
| 1a | Phenyl | 850 | 2,100 |
| 1b | 4-Fluorophenyl | 420 | 1,500 |
| 1c | 3-Chlorophenyl | 250 | 980 |
| 1d | Pyridin-3-yl | 120 | 450 |
| 1e | 1-Methyl-1H-pyrazol-4-yl | 15 | 55 |
Interpretation: This hypothetical SAR table demonstrates that the unsubstituted phenyl group (1a) confers weak activity. Adding electron-withdrawing groups (1b, 1c) improves potency. A significant increase in potency is observed upon introducing a nitrogen-containing heterocycle (1d, 1e), suggesting a key interaction (e.g., hydrogen bond) is formed in the active site. The pyrazole (1e) is the most potent, indicating an optimal fit. The correlation between biochemical (kinase IC₅₀) and cellular (A375 proliferation) activity suggests the compounds are cell-permeable and act on-target.
Conclusion and Future Perspectives
This compound is a preeminent building block in the design of targeted cancer therapies, particularly kinase inhibitors. Its value lies in the synergistic combination of a privileged core scaffold with strategically placed functional groups that enable extensive and predictable chemical modification. The protocols and data presented herein provide a framework for researchers to leverage this powerful intermediate in their own drug discovery programs.
Future work will likely focus on developing more complex, three-dimensional fragments to couple at the 3-position, aiming to engage novel binding pockets and overcome acquired resistance to existing therapies. The continued application of this versatile scaffold will undoubtedly contribute to the development of the next generation of precision medicines for oncology.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 5. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Materials Science
Foreword: The Strategic Advantage of Fluorinated Azaindoles in Organic Electronics
The relentless pursuit of high-performance organic electronic materials has led researchers down a path of intricate molecular design. Among the vast library of heterocyclic building blocks, 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) have emerged as a privileged scaffold. Their inherent electron-rich nature and propensity for hydrogen bonding make them attractive components for tuning the optoelectronic and morphological properties of organic semiconductors. The strategic introduction of a fluorine atom at the 4-position, yielding 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, offers a nuanced yet powerful tool for molecular engineering. The strong electronegativity of fluorine can profoundly influence the electronic properties of the resulting materials, such as lowering the HOMO and LUMO energy levels, which is often beneficial for improving air stability and optimizing charge injection/extraction in electronic devices.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block in the synthesis of advanced materials for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [3] |
| Molecular Weight | 215.03 g/mol | [3] |
| Appearance | Off-white to light yellow solid | General Observation |
| Purity | >98% (typically) | Commercial Suppliers |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane) | Inferred from reaction conditions |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | General laboratory practice |
Safety Precautions: this compound is a halogenated heterocyclic compound. Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyrrolopyridine core is the primary reactive handle for constructing more complex conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the most prevalent and versatile methods for this purpose.
Conceptual Workflow for Polymer Synthesis
The synthesis of donor-acceptor (D-A) copolymers is a common strategy to tailor the bandgap and electronic properties of organic semiconductors. This compound can serve as a key building block in this architecture.
Detailed Application Protocols
The following protocols are designed to be robust starting points. Optimization of reaction parameters is often necessary depending on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 3-position of the azaindole and various aryl or heteroaryl groups. This is a fundamental step in synthesizing small molecules or monomers for polymerization.[4][5]
Reaction Scheme:
[Image of the Stille polymerization of this compound with a distannylated comonomer]
Organic Solar Cells (OSCs)
In OSCs, the lowered HOMO level of a donor polymer containing the 4-fluoro-7-azaindole unit can lead to a higher open-circuit voltage (Voc), a key parameter for achieving high power conversion efficiencies. [1][6] Device Architecture and Working Principle:
Conclusion and Future Outlook
This compound is a highly promising building block for the synthesis of next-generation organic electronic materials. Its unique combination of a bromine handle for versatile functionalization and a fluorine atom for tuning electronic properties provides a rich platform for molecular design. The protocols and insights provided in this document are intended to empower researchers to explore the full potential of this scaffold. Future research will likely focus on the development of novel copolymers with tailored properties for specific applications, pushing the boundaries of efficiency, stability, and processability in organic electronics.
References
- 1. All-small-molecule organic solar cells with over 14% efficiency by optimizing hierarchical morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to improve the yield and purity of this valuable synthetic building block.
Introduction
This compound, a derivative of 7-azaindole, is a critical intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides handles for further functionalization through cross-coupling reactions, making it a versatile scaffold in medicinal chemistry.[1] However, the synthesis of this molecule can present challenges, including regioselectivity control during halogenation and potential for side-product formation. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, the precursor 4-fluoro-1H-pyrrolo[2,3-b]pyridine is synthesized. Subsequently, this intermediate undergoes electrophilic bromination at the C3 position of the pyrrole ring to yield the final product.
Q2: Why is the bromination selective for the C3 position?
A2: The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. Within the pyrrole ring, the C3 position is generally the most reactive towards electrophiles due to the directing effect of the pyrrole nitrogen.
Q3: What are the most common side products in this synthesis?
A3: The most common side product is the di-brominated species, where bromination occurs at multiple positions on the pyrrole ring. Over-bromination can be a significant issue if the reaction conditions are not carefully controlled.[2] Incomplete reaction, leaving unreacted starting material, is also a common impurity.
Q4: How can I monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material, the desired product, and any side products. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor)
The synthesis of the fluorinated precursor is a critical first step. Low yields at this stage will significantly impact the overall efficiency. Two primary routes are presented in the literature for this synthesis, both starting from 1H-pyrrolo[2,3-b]pyridine N-oxide.[3][4]
-
Route A: Balz-Schiemann Reaction
-
Route B: Lithium-Halogen Exchange
Troubleshooting for both routes:
-
Poor quality of starting material: Ensure the 1H-pyrrolo[2,3-b]pyridine N-oxide is pure and dry. Impurities can interfere with the reactions.
-
Sub-optimal reaction temperature: Temperature control is crucial. For the Balz-Schiemann reaction, the decomposition of the diazonium salt needs to be carefully controlled. For the lithium-halogen exchange, low temperatures (e.g., -78 °C) are necessary to ensure regioselectivity and prevent side reactions.
-
Moisture contamination: Both reactions are sensitive to moisture. Use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Low Yield and/or Impure Product in the Bromination Step
This is the most common challenge in the synthesis of this compound.
Causality and Solutions:
-
Over-bromination: The formation of di-brominated side products is a primary cause of low yields of the desired mono-brominated product.
-
Solution: Carefully control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the NBS portion-wise can also help to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.[5]
-
-
Incomplete reaction: Unreacted starting material can be a significant impurity.
-
Solution: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this can also promote over-bromination.
-
-
Decomposition of the product: The 7-azaindole core can be sensitive to harsh reaction conditions.
-
Solution: Perform the reaction at a low to moderate temperature (e.g., 0 °C to room temperature). Avoid excessive heating.
-
Workflow for Troubleshooting Bromination:
Caption: Troubleshooting workflow for the bromination step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a literature procedure for the synthesis of the fluorinated precursor.[3][4]
Route A: Via Balz-Schiemann Reaction
-
Diazotization: Dissolve 1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in a suitable fluorinating agent (e.g., HBF4). Cool the solution to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Decomposition: Gently heat the reaction mixture to induce decomposition of the diazonium salt, which will result in the formation of the fluoro-derivative.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route B: Via Lithium-Halogen Exchange
-
Halogenation: First, introduce a halogen (e.g., bromine or iodine) at the 4-position of 1H-pyrrolo[2,3-b]pyridine N-oxide.
-
Lithium-Halogen Exchange: Dissolve the 4-halo-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise.
-
Fluorination: After stirring for 30 minutes, add a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq).
-
Work-up and Purification: Follow the work-up and purification steps as described in Route A.
Protocol 2: Bromination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is a general procedure based on the bromination of similar heterocyclic systems.[5]
-
Reaction Setup: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
Table 1: Troubleshooting Summary for Bromination Step
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Over-bromination | Use 1.05 eq. of NBS, add portion-wise. |
| Incomplete Reaction | Monitor by TLC, consider longer reaction time at RT. | |
| Product Decomposition | Maintain low temperature (0 °C to RT). | |
| Impure Product | Presence of starting material | Ensure reaction goes to completion. |
| Presence of di-brominated product | Optimize NBS stoichiometry and purification. |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Bromination of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the bromination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-fluoro-7-azaindole). This critical transformation is a cornerstone in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[1][2] However, the unique electronic properties of this heterocycle present distinct challenges, often leading to side reactions that can complicate synthesis and reduce yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My bromination is resulting in a mixture of regioisomers. What is the expected major product, and why am I getting other isomers?
Answer: The regioselectivity of electrophilic aromatic substitution on the 4-fluoro-7-azaindole scaffold is governed by the electronic nature of the bicyclic system. The pyrrole ring is inherently electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient.[3]
-
Expected Major Product: The kinetically favored product is overwhelmingly 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . The C3 position on the pyrrole ring has the highest electron density, making it the most nucleophilic and reactive site for electrophiles like Br⁺.[4][5][6]
-
Causality of Side Reactions: The formation of other isomers, though typically minor, can occur under suboptimal conditions.
-
Over-bromination (Di-substitution): The most common side reaction is the formation of di-bromo species. Once the first bromine is added at C3, the ring system is deactivated, but still capable of reacting if conditions are too forcing.
-
Pyridine Ring Substitution: While less common for electrophilic substitutions, bromination at C5 or C6 on the pyridine ring can occur, especially at higher temperatures or with prolonged reaction times. The fluorine atom at C4 deactivates the pyridine ring, but does not completely prevent reaction.
-
N-Bromination: The pyrrole nitrogen is nucleophilic and can be brominated, though this is often a reversible process or an intermediate to C-bromination.
-
Question 2: I'm consistently observing significant amounts of a di-brominated side product. How can this be suppressed?
Answer: The formation of di-brominated species is a classic sign of an overly reactive system or non-optimized reaction conditions. The mono-brominated product retains sufficient nucleophilicity to react a second time.
Causality and Troubleshooting Steps:
-
Stoichiometry Control (The Primary Culprit):
-
Insight: Using more than 1.05 equivalents of the brominating agent, most commonly N-Bromosuccinimide (NBS), is the most frequent cause of over-bromination.
-
Solution: Carefully weigh your brominating agent and use between 1.0 and 1.05 equivalents . Ensure the purity of your starting material for accurate molar calculations.
-
-
Temperature Management:
-
Insight: Electrophilic aromatic substitution is an exothermic process. Higher temperatures increase the reaction rate indiscriminately, promoting the less-favorable second bromination.[7]
-
Solution: Maintain a low temperature. Start the reaction at 0 °C or even -10 °C and allow it to proceed at that temperature. Avoid letting the reaction warm to room temperature unless monitoring shows it is necessary.[8]
-
-
Reaction Monitoring:
-
Insight: Allowing the reaction to run for too long after the consumption of the starting material provides an opportunity for the desired product to convert into the di-bromo byproduct.
-
Solution: Monitor the reaction diligently via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. Quench the reaction immediately upon the disappearance of the starting material.
-
-
Choice of Brominating Agent:
-
Insight: While NBS is standard, its reactivity can sometimes be too high.[9][10]
-
Solution: For highly sensitive substrates, consider a milder brominating agent. Copper(II) bromide (CuBr₂) in acetonitrile has been shown to be effective and can offer higher selectivity for mono-bromination of azaindoles.[11]
-
| Parameter | Suboptimal Condition | Recommended Optimization | Expected Outcome |
| NBS Stoichiometry | > 1.1 eq. | 1.0 - 1.05 eq. | Reduced di-bromination |
| Temperature | Room Temp (20-25°C) | 0°C to -10°C | Increased selectivity |
| Reaction Time | Fixed time (e.g., 4h) | Monitor until SM consumed | Minimized side product formation |
| Reagent Choice | NBS (if issues persist) | CuBr₂ | Potentially milder, more selective reaction |
Question 3: My starting material is decomposing, and I'm getting a low mass balance. What is causing this instability?
Answer: The 4-fluoro-7-azaindole scaffold, while generally robust, can be susceptible to decomposition under certain conditions, particularly those involving acid.
Causality and Troubleshooting Steps:
-
Acid-Catalyzed Degradation:
-
Insight: Bromination with NBS can generate trace amounts of HBr. The pyridine nitrogen (N7) is basic and can be protonated. This protonation alters the electronic structure of the ring system, potentially leading to instability. Furthermore, 4-fluoropyridines are known to be unstable under some acidic conditions, which can lead to hydrolysis or polymerization.[12]
-
Solution: Add a non-nucleophilic acid scavenger to the reaction mixture. A small amount of sodium acetate or barium carbonate can neutralize any in-situ generated acid without interfering with the reaction.[13][14]
-
-
Impure Brominating Agent:
-
Insight: N-Bromosuccinimide decomposes over time, especially when exposed to light and moisture, yielding bromine (giving it a yellow/brown color) and acidic byproducts.[13] Using impure NBS introduces both a highly reactive and less selective brominating species (Br₂) and acid, a recipe for decomposition.
-
Solution: Use freshly opened, pure, white NBS. If your NBS is discolored, it can be purified by recrystallization from hot water (use caution).[9]
-
-
Solvent Choice:
-
Insight: Protic solvents can participate in side reactions or promote acid-catalyzed pathways.
-
Solution: Employ anhydrous aprotic solvents like acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or dichloromethane (DCM) . Ensure the solvent is dry before use.
-
Recommended Protocol: Regioselective Mono-bromination
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Detailed Steps:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equiv., ensuring it is a pure, white solid) in small portions over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction & Monitoring: Stir the mixture at 0 °C. Withdraw small aliquots for analysis by LC-MS or TLC every 20-30 minutes to track the consumption of the starting material.
-
Quenching: Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir for 10 minutes.
-
Workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the pure this compound.
By carefully controlling stoichiometry, temperature, and reaction time, and by ensuring the purity of your reagents, the side reactions common to the bromination of 4-fluoro-7-azaindole can be effectively minimized, leading to a robust and reproducible synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical kinase inhibitor scaffold.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for generating reliable biological data. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during purification.
Part 1: Initial Assessment & Common Impurities
Before attempting purification, a preliminary analysis of your crude material is essential. This not only confirms the presence of your desired product but also provides crucial clues about the nature and quantity of impurities, guiding your purification strategy.
Frequently Asked Questions
Q: What are the most probable impurities in my crude this compound sample?
A: Impurities typically arise from the synthetic route employed. Given that the synthesis often involves the controlled bromination of a 4-fluoro-1H-pyrrolo[2,3-b]pyridine precursor, you should anticipate the following:
-
Unreacted Starting Material: Incomplete bromination will leave residual 4-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Over-brominated Species: Aggressive reaction conditions can lead to the formation of di-brominated or other poly-halogenated derivatives.[1]
-
Regioisomers: Depending on the directing effects of the substituents and the reaction conditions, bromination could occur at other positions on the pyrrolo[2,3-b]pyridine ring system.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Dichloromethane) may be present.
-
Reagent-Derived Impurities: By-products from the brominating agent (e.g., succinimide if NBS is used) or residual base can contaminate the crude product.
-
Protecting Group Remnants: If a protecting group like tosyl was used to stabilize the nitrogen, incomplete deprotection can result in tosyl-protected impurities.[1]
Q: How can I quickly assess the purity of my crude material?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the complexity of your crude mixture. Spot your crude material alongside the starting material (if available) on a silica gel plate. A good initial mobile phase to try is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The number of spots will give you an idea of the number of components. Streaking may indicate acidic/basic compounds or overloading.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial assessment. It provides both the retention time of each component under reverse-phase conditions and their corresponding mass-to-charge ratios. This allows you to identify your product peak and tentatively assign identities to impurity peaks based on their masses (e.g., starting material, di-brominated product).
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum can reveal the presence of major impurities if their signals are distinct from your product's signals. Look for unreacted starting material signals or unfamiliar aromatic patterns. The integration of signals can provide a rough estimate of the relative proportions.
Part 2: Troubleshooting Purification Protocols
Based on your initial assessment, you can select the most appropriate purification method. Below are troubleshooting guides for the most common techniques.
Aqueous Work-up & Liquid-Liquid Extraction
This is the first line of defense to remove inorganic salts, water-soluble solvents (like DMF), and highly polar by-products. The target compound, this compound, is expected to be poorly soluble in water and soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[3]
Q: My product seems to be precipitating out of the organic layer during the aqueous wash. What should I do?
A: This suggests that the solubility of your compound in the chosen organic solvent is lower than you think, or the volume is insufficient.
-
Causality: The addition of water or brine can sometimes "salt out" a marginally soluble organic compound.
-
Solution:
-
Add more of the organic solvent to redissolve the precipitate.
-
Consider switching to a solvent in which your compound is more soluble, such as DCM or a mixture including THF.
-
Perform the wash steps quickly and proceed to the drying step to minimize the time the compound is in a saturated solution.
-
Q: I am struggling with a persistent emulsion during extraction with ethyl acetate. How can I resolve this?
A: Emulsions are common when dealing with heterocyclic compounds which can have surfactant-like properties.
-
Causality: Emulsions are stabilized by microscopic droplets of one phase suspended in the other, often due to the presence of fine particulates or amphiphilic molecules.
-
Solution:
-
Add Brine: Add a saturated NaCl solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing it.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring it to centrifuge tubes and spinning for a few minutes is a highly effective method.
-
Recrystallization
Recrystallization can be a highly effective technique for significantly improving the purity of solid compounds, provided a suitable solvent system can be found.
Q: My compound is "oiling out" instead of forming crystals. What's wrong?
A: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.
-
Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. High impurity levels can also suppress the melting point and inhibit crystallization.
-
Solution:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can help.
-
Reduce Solution Concentration: Add more solvent so that the saturation point is reached at a lower temperature.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.
-
Change Solvents: Try a lower-boiling point solvent system.
-
Silica Gel Column Chromatography
This is the most versatile and commonly used method for separating compounds with different polarities.
Q: My compound is streaking on the column, leading to poor separation and low recovery. How can I prevent this?
A: Streaking (or tailing) is often caused by the interaction of the compound with the acidic silanol groups on the surface of the silica gel. The pyrrolo[2,3-b]pyridine core is basic and can interact strongly.
-
Causality: The basic nitrogen atoms in your molecule can be partially protonated by the acidic silica, leading to strong adsorption and slow, uneven elution.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is most common. Alternatively, a 1% solution of ammonia in methanol can be used as part of the polar component of your eluent (e.g., in a DCM/MeOH system).
-
Use Deactivated Silica: Purchase silica gel that has been pre-treated or "deactivated" with water.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Q: I can't achieve good separation between my product and a key impurity. What are my next steps?
A: Poor separation (low ΔRf on TLC) requires systematic optimization.
-
Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in the chosen solvent system.
-
Solution:
-
Optimize Eluent Polarity: If the Rf values are too high (>0.5), decrease the polarity of the eluent. If they are too low (<0.1), increase it. Fine-tune the solvent ratio to maximize the separation.
-
Change Eluent Composition: Instead of just changing ratios, change the solvents themselves. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system or a toluene/acetone system. Different solvents have different selectivities due to their unique interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds.
-
Use a Gradient Elution: Start with a low-polarity eluent to allow less polar impurities to elute first. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.
-
Part 3: Protocols, Data, and Visualizations
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for purification. These should be optimized for your specific crude mixture using TLC analysis.
| Purification Method | Solvent/Eluent System (Starting Recommendation) | Key Considerations |
| Extraction | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | DCM is denser than water; EtOAc is less dense. Choose based on convenience and compound solubility. |
| Recrystallization | Ethanol/Water, Isopropanol, or Toluene/Hexanes | Ideal for removing impurities with significantly different solubilities. Requires experimentation to find the optimal system. |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., start at 90:10, gradient to 70:30) | Excellent for general purpose purification. Use a basic modifier if streaking occurs. |
| Dichloromethane/Methanol (e.g., start at 99:1, gradient to 95:5) | Good for more polar compounds. Add 0.5% Et₃N or NH₄OH to the methanol component to prevent streaking. |
Experimental Protocol: Silica Gel Flash Column Chromatography
This protocol outlines a standard procedure for purifying ~1 gram of crude material.
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for a product Rf of ~0.25-0.35 in the chosen solvent system.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on 40-63 µm silica).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes/EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM or the eluent.
-
Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude). To do this, dissolve the crude in a solvent like DCM, add the silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is called "dry loading."
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top surface.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Analysis & Pooling:
-
Run TLC plates of the collected fractions to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Purification Workflow
The following diagram illustrates a typical decision-making process for purifying your crude product.
Caption: Decision tree for purifying crude this compound.
References
- 1. This compound|CAS 1190320-00-3 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern drug discovery.[1][2] This document provides field-proven insights, troubleshooting guides, and scalable protocols designed for researchers and process chemists. Our focus is on addressing the specific, practical challenges encountered when transitioning this synthesis from the bench to a larger scale, ensuring safety, purity, and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning the scale-up synthesis.
Q1: What is the most common synthetic strategy for this compound and what are the primary scale-up concerns?
A common and logical synthetic route begins with a pre-functionalized pyridine ring, followed by the construction of the pyrrole moiety, and finally, a selective bromination. The primary scale-up concerns are:
-
Regiocontrol during Bromination: Ensuring the bromine atom is selectively introduced at the C3 position of the pyrrolo[2,3-b]pyridine core is critical. Side reactions can lead to bromination at other positions, complicating purification.[3]
-
Thermal Management: The bromination step is typically highly exothermic. Without precise temperature control, this can lead to runaway reactions, reduced selectivity, and significant safety hazards, especially at a multi-kilogram scale.[4]
-
Handling of Hazardous Reagents: The use of molecular bromine (Br₂) is particularly hazardous due to its high toxicity, corrosivity, and volatility.[4]
-
Scalable Purification: Moving away from chromatography-based purification towards robust crystallization or trituration methods is essential for cost-effective and efficient large-scale production.
Q2: Why is nucleophilic fluorination often challenging for this class of compounds?
Direct nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom onto the pyridine ring is difficult because the ring is electron-rich.[5] To facilitate this reaction, the pyridine ring must be activated by a strongly electron-withdrawing group (like a nitro group) or by forming the pyridine N-oxide, which makes the ring more susceptible to nucleophilic attack.[5] For the synthesis of the title compound, it is often more practical to start with a commercially available fluoro-substituted pyridine precursor.
Q3: Are there safer alternatives to using liquid bromine (Br₂) for the bromination step?
Absolutely. Given the significant hazards of liquid bromine, several alternatives are strongly recommended for scale-up:
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It often provides better regioselectivity and is a workhorse for this type of transformation.
-
In-situ Bromine Generation: Continuous flow chemistry setups allow for the in-situ generation of bromine from safer, cheaper precursors like potassium bromide (KBr) with an oxidant (e.g., H₂O₂ or NaOCl).[4][6][7] This approach avoids the storage and handling of bulk bromine and offers superior thermal control, making it an inherently safer process.[4]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity and Low Yield in Bromination
Q: My attempt to brominate 4-fluoro-1H-pyrrolo[2,3-b]pyridine resulted in a mixture of isomers and significant amounts of di-brominated byproduct. How can I improve the selectivity for the desired 3-bromo isomer?
A: This is a classic challenge rooted in reaction kinetics and thermodynamics. The pyrrolo[2,3-b]pyridine scaffold has multiple sites susceptible to electrophilic attack. Here’s how to troubleshoot:
-
Causality: The pyrrole ring is highly activated towards electrophilic substitution, more so than the pyridine ring. Within the pyrrole ring, the C3 position is generally the most electron-rich and kinetically favored site for substitution. However, harsh conditions (high temperature, strong Lewis acids) or an excess of the brominating agent can lead to substitution at other positions or di-bromination.
-
Solutions & Self-Validation:
-
Choice of Brominating Agent: Switch from liquid bromine to N-Bromosuccinimide (NBS). NBS releases Br⁺ more slowly, which favors kinetic control and improves selectivity.
-
Solvent Selection: The solvent can dramatically influence selectivity. Aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are generally preferred. DMF should be used with caution as it can participate in the reaction under certain conditions.
-
Temperature Control: This is paramount. Run the reaction at a low temperature (e.g., -10 °C to 0 °C) and add the NBS portion-wise or as a solution via an addition funnel. This dissipates the heat of reaction, slows the reaction rate, and significantly enhances selectivity for the kinetic product. The reaction progress should be monitored by HPLC/UPLC to avoid over-reaction.
-
Caption: Decision workflow for improving bromination selectivity.
Issue 2: Unmanageable Exotherm and Safety Concerns During Scale-Up
Q: During our pilot-scale run of the bromination, we observed a significant and dangerous exotherm that was difficult to control with the reactor's cooling jacket. What is the best practice for managing this?
A: Thermal runaway is one of the most serious risks in process chemistry.[4] The bromination of heterocyclic compounds is notoriously exothermic. Relying solely on jacket cooling in a large batch reactor is insufficient and unsafe.
-
Causality: The heat generated by the reaction (q_rxn) increases with the volume (cubed), while the ability of the reactor to remove heat (q_cool) only increases with the surface area (squared). This mismatch means that as you scale up, the risk of heat accumulation and thermal runaway increases dramatically.
-
Solutions & Self-Validation:
-
Semi-Batch Operation: Instead of adding all reagents at once, add the limiting reagent (typically the brominating agent) slowly and continuously to a solution of the substrate. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the cooling capacity of the reactor.
-
Continuous Flow Chemistry: This is the state-of-the-art solution for managing highly exothermic reactions.[4] By performing the reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the reaction volume at any given moment is very small. The extremely high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, completely eliminating the risk of thermal runaway. This approach also allows for in-situ generation of the hazardous reagent, further enhancing safety.
-
Caption: Inherently safer continuous flow process for bromination.
Section 3: Key Protocols & Methodologies
Protocol 1: Scalable Batch Bromination using NBS
-
Objective: To perform a selective bromination at the C3 position with robust temperature control.
-
Safety: Conduct in a well-ventilated fume hood. Wear appropriate PPE (lab coat, safety glasses, gloves). Prepare a quench solution (e.g., saturated aqueous sodium thiosulfate) beforehand.
-
Methodology:
-
Charge a suitable reactor with 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and anhydrous THF (10-15 volumes).
-
Inert the reactor with nitrogen or argon.
-
Cool the stirred solution to between -5 °C and 0 °C using a chiller.
-
In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 equiv.) in anhydrous THF (5 volumes). Note: A slight excess of NBS is used to drive the reaction to completion, but a large excess should be avoided.
-
Add the NBS solution to the reactor via an addition funnel dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-3 hours.
-
Monitor the reaction progress by HPLC/UPLC. Check for the consumption of starting material and the formation of the desired product.
-
Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine species, while maintaining a low temperature.
-
Proceed with aqueous work-up and extraction (e.g., with Ethyl Acetate), followed by solvent swap and crystallization studies to isolate the pure product.
-
Section 4: Data Summaries
Table 1: Comparison of Brominating Agents for Scale-Up
| Reagent | Formula | Form | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |
| Molecular Bromine | Br₂ | Liquid | Inexpensive, highly reactive. | Extremely toxic, corrosive, volatile, high risk of thermal runaway.[4] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Safer and easier to handle (solid), often more selective, predictable reactivity. | More expensive than Br₂, produces succinimide byproduct. |
| In-situ Generated Br₂ | KBr + Oxidant | Solution | Inherently safer (no storage/transport of Br₂), excellent thermal control in flow, low-cost reagents.[4][6] | Requires specialized equipment (flow reactor setup), process optimization needed. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination of tetrapyrrolic scaffolds: a sustainable approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Preventing decomposition of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine during reaction
Welcome to the technical support center for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Catalog CAS 1190320-00-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile 7-azaindole intermediate. As a key building block for potent kinase inhibitors, its stability during synthetic transformations is paramount for achieving high yields and purity.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate decomposition and navigate the complexities of its reactivity.
Understanding the Instability of the 7-Azaindole Core
The this compound scaffold possesses several reactive sites that can lead to decomposition or undesired side reactions if not properly managed. The core of its reactivity lies in the interplay between the electron-rich pyrrole ring and the relatively electron-poor pyridine ring.
-
Pyrrole N-H Acidity & Metal Coordination: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated by strong bases. More critically, the nitrogen's lone pair can coordinate to and deactivate metal catalysts, particularly palladium, which is a common issue in cross-coupling reactions.[4]
-
Electrophilic Pyrrole Ring: The pyrrole moiety is susceptible to electrophilic attack, and uncontrolled bromination can lead to over-halogenation.[1][5]
-
Nucleophilic Attack on the Pyridine Ring: The pyridine ring, further activated by the electron-withdrawing fluorine atom at the C-4 position, is susceptible to nucleophilic attack.[4] This can lead to undesired substitution or degradation, especially under harsh basic conditions or high temperatures.
The diagram below illustrates the key reactive centers of the molecule that are central to understanding its decomposition pathways.
Caption: Key reactive sites on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving very low yields and a black tar. What is the primary cause?
A1: This is the most common issue encountered with this substrate. The primary cause is almost always the unprotected pyrrole N-H. The nitrogen lone pair readily coordinates to the palladium catalyst, leading to the formation of inactive catalyst species or catalyst decomposition. This inhibition halts the catalytic cycle, and the elevated temperatures often required for these reactions then promote the thermal degradation of the starting material.
Troubleshooting Steps:
-
Mandatory N-H Protection: The most critical step to prevent decomposition and ensure high yields is to protect the pyrrole nitrogen. A tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group is highly recommended.[1][4][6] The electron-withdrawing nature of the tosyl group also helps to electronically deactivate the pyrrole ring slightly, reducing its propensity for unwanted side reactions. See Protocol 1 for a detailed N-tosylation procedure.
-
Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen, which can contribute to both catalyst oxidation and substrate decomposition.
-
Optimize Catalyst and Ligand: For Suzuki couplings, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaromatic substrates.[4][6]
-
Careful Base Selection: Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Avoid extremely strong bases like NaH or LDA in the coupling step itself, as they can promote side reactions.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine at the C-4 position, but I am seeing significant debromination at C-3. How can I improve selectivity?
A2: While the C-4 position is activated for SNAr by the fluorine atom, the C-3 bromine can be susceptible to reduction (protodebromination), especially under harsh conditions. This can occur via several pathways, including trace palladium contamination from a previous step or via a radical mechanism.
Troubleshooting Steps:
-
Strict Temperature Control: Do not overheat the reaction. SNAr reactions on this scaffold should be attempted at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 80-100 °C) and only increase if necessary.[4]
-
Use a Copper Catalyst (Chan-Lam Amination): If direct SNAr is problematic, consider a Chan-Lam amination approach. This copper-catalyzed method can sometimes offer milder conditions and different selectivity compared to palladium-catalyzed amination or direct SNAr.
-
Ensure Purity of Starting Material: Verify that your starting this compound is free of residual palladium from its synthesis. If necessary, purify it by column chromatography or recrystallization.
-
Protect the N-H Group: As with cross-coupling, protecting the pyrrole nitrogen can alter the electronic properties of the entire ring system, potentially improving the selectivity of the desired reaction.
Q3: Which nitrogen protecting group is best for this molecule, and what are the trade-offs?
A3: The choice of protecting group is critical and depends on the downstream reaction conditions.
| Protecting Group | Advantages | Disadvantages | Recommended For |
| Tosyl (Ts) | - Highly crystalline derivatives- Robust and stable to many reaction conditions (e.g., Pd-coupling)- Electron-withdrawing nature helps stabilize the ring[1] | - Requires harsh conditions for removal (e.g., strong base like NaOH/MeOH or reducing agents) | Palladium-catalyzed cross-coupling, reactions requiring high thermal stability. |
| SEM | - Easily removed under mild acidic conditions (e.g., TBAF, HCl)[6]- Less sterically demanding than some other silyl groups | - Can be unstable to strong acids or bases- Deprotection can sometimes be challenging and release formaldehyde, leading to side products[6] | Multi-step syntheses where mild deprotection is required late-stage. |
| Boc | - Easily removed with acid (e.g., TFA)- Common and well-understood | - Can be unstable to heat- May not be robust enough for some cross-coupling conditions | Reactions run at or near room temperature; early-stage functionalization. |
Experimental Protocols & Workflows
Protocol 1: N-Tosylation of this compound
This protocol provides a reliable method for protecting the pyrrole nitrogen, which is a crucial first step before attempting most cross-coupling reactions.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. You should observe gas evolution cease.
-
Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in a minimum amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosylated product.
Troubleshooting Workflow for Suzuki Coupling
The following diagram outlines a decision-making process for optimizing a Suzuki coupling reaction with this substrate.
Caption: Decision workflow for troubleshooting Suzuki coupling reactions.
References
- 1. This compound|CAS 1190320-00-3 [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with 3-Bromo-7-Azaindole Derivatives
Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of complex molecules. As a Senior Application Scientist, I understand that coupling reactions involving nitrogen-rich heterocycles like 7-azaindole present unique challenges. This guide is structured to address the specific issues you may encounter when performing Suzuki-Miyaura cross-coupling with 3-bromo-7-azaindole substrates, providing not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with 3-bromo-7-azaindole shows low to no conversion. What are the primary causes?
This is the most common issue and typically points to one of three areas: catalyst inhibition, suboptimal reaction conditions, or poor reagent quality.
The 7-azaindole core is particularly challenging because the pyridine nitrogen (at the 7-position) is a Lewis base. It can coordinate strongly to the palladium center, leading to the formation of inactive or off-cycle catalyst species, effectively poisoning the catalyst and stalling the reaction.[1][2] This inhibitory effect is a well-documented problem for many nitrogen-containing heterocycles.[2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalytic system where the rates of oxidative addition and reductive elimination are much faster than the rate of catalyst inhibition. For this, electron-rich and sterically bulky phosphine ligands are often required.[3][4][5]
-
Recommended Ligands: Start with Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step with the electron-deficient azaindole ring and facilitate the final reductive elimination.[4][6]
-
Consider Pre-catalysts: Using modern palladium pre-catalysts (e.g., SPhos G3) can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[7]
-
-
Check Your Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the boronate complex required for transmetalation.[8]
-
Strength and Solubility: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[4] These bases are effective at promoting boronate formation without causing significant substrate or product degradation. Ensure the base is finely powdered to maximize its surface area and solubility. In some cases, adding a small amount of water to a solvent like dioxane or THF can improve the base's solubility and accelerate the reaction.[4]
-
-
Assess Reagent Purity: The success of a Suzuki coupling is highly dependent on the quality of the starting materials.[9][10]
-
Boronic Acid/Ester Quality: Impurities in the boronic acid can poison the palladium catalyst.[9] Furthermore, boronic acids can dehydrate to form cyclic boroxine anhydrides, which alters the stoichiometry of your reaction and can complicate outcomes.[11] It is often best to use fresh, high-purity boronic acid or a more stable boronate ester derivative.
-
Solvent Purity: Ensure your solvents are anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to failed reactions or an increase in side products like boronic acid homocoupling.[5]
-
Q2: I'm observing significant amounts of my 7-azaindole starting material without the bromine (protodehalogenation). How can I prevent this?
Protodehalogenation (replacement of -Br with -H) is a common side reaction that competes with the desired cross-coupling.[5] It occurs when the transmetalation step is slow relative to other processes. After oxidative addition of the 3-bromo-7-azaindole to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a proton source (like trace water or alcohol solvents) before it has a chance to react with the boronate.[1][12]
Causality & Solutions:
-
Slow Transmetalation: This is the root cause. The rate of transmetalation is influenced by the boronic acid, base, and solvent.
-
Solution 1: Use a More Reactive Boron Species. Boronic acids are generally more reactive than their corresponding boronate esters, but they are also less stable.[13][14] If using a stable pinacol ester (BPin), ensure your conditions (strong base, some water) are sufficient to hydrolyze it in situ to the more active boronate. Alternatively, using a potassium trifluoroborate salt (ArBF₃K) can be a robust strategy, as they are stable solids that slowly release the active boronic acid under the reaction conditions.[15]
-
Solution 2: Optimize the Base and Solvent. As mentioned, a strong base like K₃PO₄ or Cs₂CO₃ is crucial. A solvent system like dioxane/water (e.g., 4:1) often provides a good balance of solubility for both the organic substrates and the inorganic base, facilitating the formation of the active boronate.[2][4]
-
-
Steric Hindrance: If either the 3-bromo-7-azaindole or the boronic acid is sterically hindered, both oxidative addition and transmetalation can be slowed, giving protodehalogenation more time to occur.[16]
-
Solution: Employ bulkier, more electron-rich ligands (like the Buchwald ligands mentioned in Q1) to accelerate the productive steps of the catalytic cycle.[3][17] Increasing the temperature may also help overcome the activation barrier, but must be balanced against the risk of reagent decomposition.
-
Q3: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I see the corresponding arene (protodeboronation). What's happening?
Protodeboronation is the protonolysis of the C-B bond, converting your boronic acid into a simple arene.[18] This side reaction is a major pathway for reagent decomposition and is often catalyzed by the base and accelerated by high temperatures and aqueous conditions.[4][18]
Causality & Solutions:
-
Boronic Acid Instability: Many boronic acids, especially electron-deficient or certain heteroaromatic ones, are inherently prone to protodeboronation under basic, heated conditions.[18][19]
-
Solution 1: Use a More Stable Boron Reagent. This is the most effective strategy. Convert the unstable boronic acid to a more robust derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate ester.[4][15] MIDA boronates are particularly useful as they are highly stable crystalline solids that slowly release the boronic acid under basic conditions, keeping its ambient concentration low and minimizing decomposition.[18]
-
Solution 2: Lower the Reaction Temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C instead of >100 °C).[4]
-
Solution 3: Use Milder Bases. If the substrate allows, switching to a milder base like KF may reduce the rate of protodeboronation, though it might also slow down the desired coupling.[20]
-
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting logic is key to success.
Caption: The Suzuki cycle and the inhibitory pathway specific to 7-azaindole.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
Data & Protocols
Table 1: Recommended Reaction Components for 3-Bromo-7-Azaindole Coupling
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Paired with a ligand. Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is Pd(II) and requires in situ reduction.[5] |
| Pd Pre-catalyst | SPhos G3, XPhos G3 | Air-stable, reliable sources of the active Pd(0)L₁ species, improving reproducibility.[7] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination, overcoming catalyst inhibition.[3][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for forming the active boronate. Choice depends on substrate sensitivity and desired reactivity. Cs₂CO₃ is more soluble and often more effective.[4] |
| Boron Reagent | Boronic Acid, Pinacol Ester (BPin), MIDA Ester | Reactivity: Acid > Ester. Stability: MIDA > BPin > Acid.[14] For unstable coupling partners, use a stable ester form.[15][18] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | Aprotic polar solvents are standard. A small amount of water aids in dissolving the base and forming the boronate.[2][20] |
Protocol: General Procedure for Suzuki Coupling of 3-Bromo-7-Azaindole
This protocol provides a robust starting point for optimization.
Reagents & Setup:
-
Reaction Vessel: A dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Procedure:
-
Vessel Preparation: To the reaction vessel, add 3-bromo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[2][4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to remove all oxygen.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-6 mol%). If using a pre-catalyst (e.g., SPhos G3, 5 mol%), add it directly.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the 3-bromo-7-azaindole starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors used in targeted therapies.[1][2][3] However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents significant stability challenges. This guide provides researchers, scientists, and drug development professionals with expert insights and actionable protocols to mitigate degradation, ensuring the integrity of experiments and the quality of synthetic outcomes.
Part 1: Understanding the Inherent Instability
The stability of this compound is dictated by the interplay of its core scaffold and halogen substituents.
-
The 7-Azaindole Core: The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a molecule susceptible to both electrophilic and nucleophilic attack. The pyrrole N-H proton is weakly acidic and can be a site for unwanted reactions or deprotonation under basic conditions.[4]
-
The 4-Fluoro Substituent: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[5][6] This effect significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and altering the acidity of the entire scaffold. While fluorination can enhance thermal stability in some aromatic systems, it also creates specific reactivity patterns.[7][8]
-
The 3-Bromo Substituent: The carbon-bromine (C-Br) bond, particularly on an electron-rich ring system, can be sensitive to light. Photolytic cleavage can generate radical intermediates, leading to decomposition and the formation of colored impurities.[9] This bond is also a key reactive site for cross-coupling reactions, but this reactivity implies a potential for undesired side reactions under certain conditions.
Below is a diagram illustrating the key chemical "hotspots" that contribute to the molecule's reactivity and potential instability.
Caption: Key instability hotspots on the this compound scaffold.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My solid sample has developed a yellow or brown tint over time, even when stored in the freezer. What is causing this discoloration?
A: This is a classic sign of oxidative degradation and/or polymerization. The 7-azaindole core is susceptible to air oxidation, which can form highly colored, often insoluble, byproducts. Even small amounts of oxygen in a container can be sufficient to initiate this process over time.
-
Causality: Oxygen can react with the electron-rich pyrrole portion of the molecule, initiating a cascade of radical reactions that lead to oligomers or polymers. This process can be accelerated by trace impurities, light, and elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere (Argon or Nitrogen). When weighing or transferring the solid, use a glovebox or glove bag.
-
Repackaging: For long-term storage, subdivide larger batches into smaller quantities in amber glass vials. Backfill each vial with inert gas before sealing tightly with a high-quality cap and Parafilm®.
-
Purification Check: If discoloration is significant, the material's purity is compromised. Before use, re-purify a small amount by column chromatography or recrystallization and confirm its identity via NMR and LC-MS.
-
Q2: My solutions of the compound turn dark shortly after preparation, especially in solvents like methanol or chloroform. Why does this happen and how can I prevent it?
A: Solution-phase degradation is often much faster than in the solid state. The choice of solvent and the presence of dissolved oxygen are critical factors.
-
Causality:
-
Dissolved Oxygen: Most solvents are saturated with atmospheric oxygen unless specifically degassed. This dissolved oxygen is a primary culprit for rapid oxidation.
-
Solvent Reactivity: Protic solvents like methanol can participate in degradation pathways, especially if acidic or basic impurities are present. Halogenated solvents like chloroform can contain acidic impurities (e.g., HCl from decomposition) that catalyze degradation.
-
Photodecomposition: Standard laboratory lighting emits UV radiation that can cleave the C-Br bond, generating radicals that discolor the solution.[9]
-
-
Troubleshooting Steps:
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with Argon or Nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Solvent Choice: Prefer anhydrous, aprotic solvents like THF, Dioxane, or DMF when possible. If a protic solvent is required, use it freshly distilled and degassed.
-
Protect from Light: Prepare solutions in amber vials or wrap glassware in aluminum foil. Avoid leaving solutions exposed on the benchtop for extended periods.
-
Fresh is Best: Prepare solutions immediately before use. Do not store stock solutions for long durations unless their stability under those specific conditions has been validated.
-
Q3: I am experiencing low yields and multiple byproducts in my cross-coupling reaction (e.g., Suzuki, Buchwald). How can I improve the stability of my starting material during the reaction?
A: The conditions required for many cross-coupling reactions (base, heat, palladium catalyst) can also promote the degradation of sensitive substrates.
-
Causality:
-
Base-Mediated Decomposition: Strong bases (e.g., NaOtBu, K2CO3) can deprotonate the pyrrole N-H. The resulting anion may be unstable or engage in side reactions.
-
Thermal Instability: Prolonged heating can accelerate all potential degradation pathways.
-
Reductive Dehalogenation: Under certain catalytic conditions, undesired hydro-debromination can occur, replacing the bromine with a hydrogen atom.
-
-
Troubleshooting Steps:
-
N-H Protection: This is the most robust strategy for enhancing stability and preventing side reactions in synthesis. Protecting the pyrrole nitrogen with a suitable group, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group, stabilizes the molecule.[4][10][11] Protection prevents deprotonation and often improves solubility. A detailed protocol for Boc protection is provided in Part 3.
-
Optimize Reaction Conditions:
-
Base: Use the mildest base that effectively promotes the reaction.
-
Temperature: Run the reaction at the lowest possible temperature that provides a reasonable conversion rate.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes exposure to the key degradation factors: oxygen, light, and moisture.
-
Receipt: Upon receipt, immediately transfer the manufacturer's container into a desiccator cabinet that is continuously purged with Nitrogen or Argon.
-
Aliquoting: For routine use, transfer the bulk of the material into a primary storage vial inside a glovebox. Weigh out smaller, user-friendly quantities into separate, tared amber glass vials.
-
Inerting: Backfill each vial with Argon or Nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap-vial interface with Parafilm®.
-
Storage: Store all vials in a freezer at ≤ -20°C, clearly labeled with the compound name, date, and "Store under Inert Gas."
-
Dispensing: When needed, allow a vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Open the vial, dispense the required amount quickly (preferably under a stream of inert gas), and immediately re-purge, re-seal, and return the vial to the freezer.
Protocol 2: N-H Protection with Boc Anhydride (Boc2O)
This procedure protects the reactive pyrrole nitrogen, significantly enhancing the compound's stability for subsequent synthetic steps.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir until the solid is fully dissolved.
-
Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by Di-tert-butyl dicarbonate (Boc2O) (1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Verification: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the N-Boc protected product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
The following diagram outlines the general workflow for stabilizing and using the compound.
Caption: Decision workflow for handling, stabilizing, and using the 7-azaindole scaffold.
Part 4: Data Summary Table
This table summarizes the key recommendations for maximizing the stability of this compound.
| Parameter | Recommended Condition | Rationale for Recommendation |
| Storage Temperature | ≤ -20°C | Slows the kinetics of oxidation and other decomposition pathways. |
| Storage Atmosphere | Dry Inert Gas (Argon/Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Light Exposure | Store in amber vials; protect reactions from direct light. | Minimizes the risk of photolytic cleavage of the C-Br bond.[9] |
| Solvent Choice | Anhydrous, degassed aprotic solvents (THF, Dioxane). | Removes dissolved oxygen, a primary oxidant, and avoids reactive protons. |
| pH (in solution) | Near-neutral (pH 6-8) | Avoids acid- or base-catalyzed decomposition of the sensitive azaindole ring system. |
| Chemical Modification | N-H protection (e.g., Boc, Ts) for multi-step synthesis. | Blocks the reactive N-H site, preventing side reactions and improving overall stability under harsh conditions.[4][10][11] |
References
- 1. This compound|CAS 1190320-00-3 [benchchem.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- and 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds, the 4-fluoro-7-azaindole (4-fluoro-1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of this privileged core, especially at the C3 position, is pivotal in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two key intermediates: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine and 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. We will dissect their relative reactivity in essential palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Reactivity | Lower | Higher |
| C-X Bond Energy | ~285 kJ/mol | ~213 kJ/mol |
| Cost & Availability | Generally more accessible and lower cost | Often less accessible and higher cost |
| Stability | More stable | Can be light-sensitive and less stable |
| Typical Reaction Conditions | Higher catalyst loading, higher temperatures, longer reaction times | Lower catalyst loading, milder temperatures, shorter reaction times |
| Selectivity in Dihalo Substrates | Can be advantageous for sequential couplings | Higher reactivity may lead to challenges in selectivity |
Introduction to the 7-Azaindole Core and the Halogen Dance
The 7-azaindole framework is a bioisostere of indole, where a nitrogen atom in the benzene ring imparts unique electronic properties and hydrogen bonding capabilities, often leading to enhanced biological activity and improved physicochemical properties.[1] The introduction of a fluorine atom at the C4 position can further modulate the electronic character of the pyridine ring and provide a vector for metabolic stability.
The choice between a bromo or iodo substituent at the C3 position is a critical strategic decision in a multi-step synthesis. This "halogen dance" is a trade-off between reactivity, stability, cost, and the specific demands of the synthetic route. As a general rule in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[2] This is primarily attributed to the decreasing carbon-halogen bond dissociation energy down the group, which facilitates the rate-determining oxidative addition step.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in common bond-forming reactions. Here, we compare the reactivity of our two title compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct side-by-side comparative studies on these specific substrates are scarce in the literature, we can compile and infer their relative performance from studies on closely related 7-azaindole and halopyridine systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond in 3-iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine allows for milder reaction conditions, often translating to higher yields and shorter reaction times compared to its bromo counterpart.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one (analogous system) | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (10 mol%) | K₂CO₃ / EtOH:H₂O | 120 (MW) | 0.67 | 89 | [3][4] |
| 5-Bromo-1H-indazole-3-carboxylate (analogous system) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ / DME | 80 | 2 | 70 | [5] |
| 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Inferred) | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ / Dioxane:H₂O | 80-100 | 1-4 | >85 | Inferred from[5] |
| 4-Iodoanisole (model system) | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ / DMF | Reflux (MW) | 1-1.5 | ~90 | [6] |
Note: Data for analogous systems are provided to illustrate the general reactivity trends and typical conditions.
For the 3-bromo derivative, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos), and higher temperatures, often under microwave irradiation, may be necessary to achieve comparable efficiency to the iodo analog.[3][4] The 3-iodo compound, in contrast, will likely undergo efficient coupling with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under conventional heating.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of synthetic chemistry, particularly for accessing linear motifs. The reactivity trend of I > Br is especially pronounced here.
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine (analogous system) | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N / THF | RT | 16 | 92 | [1][7] |
| 2-Amino-3-bromopyridine (analogous system) | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N / DMF | 100 | 3 | 98 | [8] |
| 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Inferred) | Terminal Alkyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N / THF or DMF | RT - 60 | 1-5 | >90 | Inferred from[9][10] |
| 3-Fluoro-4-iodopyridine (analogous system) | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N / THF | 65 | 4 | 85 | [9][10] |
The 3-iodo derivative can be expected to undergo Sonogashira coupling smoothly at or slightly above room temperature, often with lower catalyst loadings.[9][10] For the 3-bromo compound, elevated temperatures and potentially higher catalyst and co-catalyst loadings are generally required to drive the reaction to completion.[1][7][8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. The choice of ligand is crucial in this reaction, often more so than the halogen itself, but the inherent reactivity of the C-X bond still plays a significant role.
Table 3: Representative Buchwald-Hartwig Amination Conditions and Yields
| Starting Material | Amine | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-protected 4-bromo-7-azaindole (analogous system) | Phenylmethanamine | Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%) | Cs₂CO₃ / Dioxane | 100 | 2.5 | 92 | [11] |
| N-protected 4-bromo-7-azaindole (analogous system) | Morpholine | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) | Cs₂CO₃ / Dioxane | 100 | 3 | 94 | [11] |
| 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Inferred) | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), RuPhos or BrettPhos (2-10 mol%) | NaOtBu or LiHMDS / Toluene or Dioxane | RT - 80 | 1-12 | >90 | Inferred from[12][13] |
| Halo-7-azaindoles (unprotected) | Various amines | RuPhos-Pd-G3 (2 mol%) | LiHMDS / THF | 65 | 24 | 70-95 | [12] |
For the 3-bromo derivative, successful amination often requires N-protection of the pyrrole ring and the use of specialized ligands like Xantphos at elevated temperatures.[11] In contrast, the higher reactivity of the 3-iodo analog may allow for coupling under milder conditions, potentially even with an unprotected pyrrole N-H, using modern catalyst systems based on ligands such as RuPhos or BrettPhos.[12][13]
Mechanistic Underpinnings of Reactivity
The observed reactivity difference (I > Br) is fundamentally rooted in the kinetics of the palladium-catalyzed cross-coupling cycle.
The initial and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The energy barrier for this step is directly influenced by the strength of the C-X bond. The C-I bond is significantly weaker than the C-Br bond, leading to a faster rate of oxidative addition for 3-iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.[2] This kinetic advantage is the primary reason for its higher reactivity.
Synthetic Accessibility
The choice of starting material is also influenced by its accessibility. Both compounds are typically prepared from 4-fluoro-1H-pyrrolo[2,3-b]pyridine, which itself can be synthesized from 7-azaindole.
Synthesis of this compound
A common method for the bromination of 7-azaindoles is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 3-bromo derivative.
Synthesis of 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Iodination can be achieved using similar electrophilic substitution conditions, often with N-iodosuccinimide (NIS).
Experimental Protocol: Synthesis of 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 1-3 hours, protecting from light. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the 3-iodo derivative.[14]
Conclusion and Practical Recommendations
The choice between 3-bromo- and 3-iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a strategic one, dictated by the specific requirements of the synthetic route.
Choose 3-Iodo-4-fluoro-1H-pyrrolo[2,3-b]pyridine when:
-
High reactivity is paramount to drive a difficult coupling to completion.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Shorter reaction times are a priority.
Choose this compound when:
-
Cost and availability are significant considerations.
-
The subsequent coupling reaction is known to be robust and high-yielding even with a less reactive halide.
-
In the context of a di- or poly-halogenated substrate, the lower reactivity of the bromide is needed for selective, sequential cross-coupling reactions.
By understanding the nuanced differences in reactivity and having access to reliable protocols, researchers can confidently select the optimal building block to accelerate their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing kinase inhibitory activity of derivatives from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
An objective comparison of the kinase inhibitory activity of derivatives from the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is not feasible based on currently available public-domain scientific literature. Extensive searches for this specific chemical structure in the context of kinase inhibition did not yield published studies detailing the synthesis and biological evaluation of a series of its derivatives.
The foundational molecule, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-established and highly significant scaffold in the development of kinase inhibitors. Numerous potent and selective inhibitors targeting a wide range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like VEGFR and EGFR, are built upon this core structure. The introduction of substituents, such as bromine and fluorine atoms at specific positions, is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties.
Therefore, while the this compound represents a chemically plausible starting material or intermediate for the synthesis of novel kinase inhibitors, there is a lack of published data on a series of derivatives directly from this scaffold that would allow for a comparative analysis of their kinase inhibitory activity.
Researchers interested in this area may consider this a novel and unexplored chemical space for the design of new kinase inhibitors. A potential research direction would involve synthesizing a library of compounds derived from this starting material and screening them against a panel of kinases to establish structure-activity relationships (SAR). Such a study would be the first to provide the data necessary for the kind of comparative guide requested.
A Comparative Guide to the IC50 Validation of Novel Kinase Inhibitors Derived from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive framework for the validation of novel compounds synthesized from the versatile 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in modern medicinal chemistry.[1] Researchers, scientists, and drug development professionals will find a comparative analysis of hypothetical novel compounds, detailed experimental protocols for determining their half-maximal inhibitory concentration (IC50), and an in-depth rationale for the methodological choices, ensuring scientific integrity and reproducibility.
The 7-azaindole core of this compound has been instrumental in the development of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of contemporary drug discovery.[2][3] The compounds derived from the aforementioned scaffold have shown promise in targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), both of which are implicated in oncology.[1][4][5][6]
Comparative Analysis of Novel Compounds
To illustrate the process of IC50 validation and comparison, we will consider a hypothetical series of three novel compounds (Compound A, Compound B, and Compound C) synthesized from the this compound scaffold. The inhibitory activity of these compounds was assessed against a panel of clinically relevant kinases to determine their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| Compound A | FGFR1 | 15 | Highly selective for FGFR family |
| FGFR2 | 25 | ||
| FGFR3 | 30 | ||
| VEGFR2 | >10,000 | ||
| Compound B | JAK1 | 5 | Potent JAK1 inhibitor |
| JAK2 | 50 | Moderate selectivity over JAK2 | |
| JAK3 | >5,000 | High selectivity over JAK3 | |
| TYK2 | 100 | ||
| Compound C | Multi-kinase | ||
| FGFR1 | 100 | Dual FGFR/JAK inhibitor | |
| JAK1 | 150 | ||
| VEGFR2 | 500 |
Interpretation of Results:
-
Compound A demonstrates high potency and selectivity for the FGFR family of kinases. This profile is desirable for therapies targeting cancers driven by aberrant FGFR signaling.[7]
-
Compound B is a potent and selective inhibitor of JAK1. Selective JAK1 inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers.[4]
-
Compound C exhibits a multi-kinase inhibitory profile, targeting both FGFR and JAK kinases, albeit with lower potency than the more selective compounds. Such a profile might be advantageous in complex disease settings where multiple signaling pathways are dysregulated.[8]
Experimental Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
The IC50 values presented above were determined using the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescence-based method for measuring kinase activity.[9][10][11] This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's enzymatic activity.[9][12]
Rationale for Assay Selection
The ADP-Glo™ assay was chosen for several key reasons:
-
Universal Applicability: It can be used for virtually any ADP-generating enzyme, making it suitable for screening against a diverse panel of kinases.[9][10]
-
High Sensitivity and Dynamic Range: The assay can detect low levels of ATP to ADP conversion, which is crucial for identifying potent inhibitors and for use with low-activity kinases.[11]
-
Homogeneous Format: The "add-and-read" format simplifies automation and is ideal for high-throughput screening (HTS) of large compound libraries.[9]
-
Reduced Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the novel compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase buffer to achieve the desired concentration range for the dose-response curve.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[13]
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the serially diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Mechanistic Context: Targeting the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to immune response and cell growth.[4] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[15][16] Novel compounds derived from the this compound scaffold, such as our hypothetical Compound B, can effectively inhibit JAKs and disrupt this signaling cascade.
Visualizing the JAK-STAT Signaling Pathway and Inhibition
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold continues to be a valuable starting point for the design of novel and potent kinase inhibitors. A rigorous and systematic approach to IC50 validation, as outlined in this guide, is paramount for the successful progression of these compounds through the drug discovery pipeline. The use of robust and well-characterized assays, such as the ADP-Glo™ Kinase Assay, ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the development of the next generation of targeted therapies. While the data presented for Compounds A, B, and C are hypothetical, they serve to illustrate the comparative analysis that is critical in the early stages of drug development.
References
- 1. This compound|CAS 1190320-00-3 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tyrosine Kinase Inhibitors (TKIs): A Group of Targeted Cancer Therapies [omegahospitals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Selection for Novel Kinase Inhibitors Derived from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous testing and validation. The 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold, forming the foundation of numerous potent kinase inhibitors, most notably targeting the Janus kinase (JAK) family.[1][2][3] The therapeutic potential of these compounds in treating autoimmune diseases and cancers hinges on their potency and selectivity, which are meticulously quantified through robust in vitro assays.[4][5][6][7]
This guide provides an in-depth comparison of the predominant in vitro assay technologies used to characterize derivatives of this important scaffold. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying principles and the strategic rationale that should guide your assay selection. We will delve into the nuances of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and luminescence-based ATP consumption assays, providing the expertise to help you generate high-quality, reproducible data for your drug discovery program.
The Central Role of the JAK-STAT Pathway
Compounds derived from the this compound scaffold often target the ATP-binding site of kinases.[1][4] A primary target class for these derivatives is the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2.[4][6][8] These kinases are integral to the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors that regulate immune responses, inflammation, and hematopoiesis.[4][6][8] Dysregulation of this pathway is a hallmark of many autoimmune disorders and cancers.[4][5]
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pJAK [label="pJAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="pSTAT Dimer", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Expression", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,3-b]pyridine\nDerivative (Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binding & Dimerization"]; Receptor -> JAK; JAK -> pJAK [label="Trans-phosphorylation"]; Inhibitor -> JAK [label="ATP-Competitive\nInhibition", style=dashed, color="#EA4335"]; pJAK -> Receptor [label="Phosphorylation"]; Receptor -> STAT; pJAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Dimer [label="Dimerization"]; Dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene; } Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of ATP-competitive kinase inhibitors.
Comparative Analysis of In Vitro Kinase Assay Platforms
The primary goal of an in vitro kinase assay in this context is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).[4][9][10] This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4] Below is a comparison of the leading assay technologies.
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (e.g., LanthaScreen™) | Measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium) to an acceptor fluorophore on a phosphorylated substrate.[11] | Homogeneous (no-wash), ratiometric measurement reduces well-to-well variability, high signal-to-background ratio, compatible with high-throughput screening (HTS).[11] | Requires specific antibodies and fluorescently labeled substrates, potential for compound interference with FRET signal. |
| AlphaLISA®/AlphaScreen® | Relies on the proximity of donor and acceptor beads. Excitation of the donor bead generates singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal.[12][13] | Homogeneous, highly sensitive with a large assay window, can be used for protein-protein interaction studies, tolerant of various buffer conditions.[12][14][15] | Sensitive to light and singlet oxygen quenchers, requires specialized reader, potential for bead aggregation. |
| Luminescence (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to ATP and then detected using a luciferase-luciferin reaction.[4] | Universal assay for any kinase, high sensitivity and broad dynamic range, less prone to optical interference from compounds.[16] | Indirect measurement of kinase activity, multi-step assay format can be more time-consuming. |
Detailed Experimental Protocols
To ensure the integrity and reproducibility of your results, meticulous adherence to optimized protocols is paramount. The following sections provide detailed, step-by-step methodologies for each of the discussed assay platforms.
Protocol 1: TR-FRET Kinase Assay (LanthaScreen™ Activity Assay)
This protocol is a generalized procedure for determining the IC50 of a test compound against a specific JAK isoform using a TR-FRET format.
Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound and determine its IC50 value.[17]
Materials:
-
Recombinant active JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound serially diluted in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18]
-
TR-FRET dilution buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA
-
Low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Prepare 4X Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Prepare 2X Kinase/Substrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Dispense Compound and Kinase/Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Initiate Reaction with 2X ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Incubate at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Stop Reaction & Add Detection Reagents\n(EDTA & Tb-Antibody)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Incubate for Detection", fillcolor="#FBBC05", fontcolor="#202124"]; Step8 [label="Read Plate on TR-FRET Reader", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step3; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; } Caption: Workflow for a TR-FRET kinase activity assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM. Then, create a 4X working solution of each compound concentration in the kinase buffer.[17]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The optimal kinase concentration should be determined empirically (typically the EC80 value).[17][19]
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate IC50 determination for an ATP-competitive inhibitor.[20]
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.[17] Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[4]
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.[21]
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Terbium and 665 nm for the acceptor).[22]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: AlphaLISA® Kinase Assay
This protocol provides a general workflow for determining compound potency using the AlphaLISA® technology.
Objective: To quantify the dose-dependent inhibition of a JAK enzyme by measuring the phosphorylation of a biotinylated substrate.
Materials:
-
Recombinant active JAK enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compound serially diluted in DMSO
-
Kinase buffer
-
AlphaLISA® Acceptor beads (e.g., conjugated to an anti-phospho-substrate antibody)
-
Streptavidin-coated Alpha Donor beads
-
AlphaLISA®-compatible plate reader
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// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; } Caption: Workflow for an AlphaLISA® kinase assay.
Procedure:
-
Kinase Reaction:
-
In an assay plate, add the test compound, recombinant JAK enzyme, and biotinylated substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add the AlphaLISA® Acceptor beads (conjugated with anti-phospho-antibody) to the reaction wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Alpha Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of phosphorylated substrate. Calculate percent inhibition for each compound concentration relative to controls and determine the IC50 value by non-linear regression analysis.
Protocol 3: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines the steps for a universal, luminescence-based assay that measures ADP production.
Objective: To determine the IC50 of a test compound by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active JAK enzyme
-
Substrate peptide
-
ATP
-
Test compound serially diluted in DMSO
-
Kinase buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Luminometer-compatible assay plates
-
Luminometer
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dispense Compound, Kinase, Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Initiate Reaction with ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Incubate at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Convert ADP to ATP & Generate Light\n(Add Kinase Detection Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Step8 [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; } Caption: Workflow for a luminescence-based (ADP-Glo™) kinase assay.
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in an assay plate by adding the test compound, kinase, and substrate in kinase buffer.
-
Start the reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.[9]
-
-
ADP Detection:
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition and determine the IC50 value as described previously.
Kinase Selectivity Profiling
A crucial aspect of characterizing any new kinase inhibitor is determining its selectivity.[20][23][24] A highly selective inhibitor will have a significantly lower IC50 for its intended target compared to other kinases. Broad kinase profiling, often performed against a large panel of kinases, is essential to identify potential off-target effects that could lead to toxicity.[25] The choice of assay for selectivity profiling should be consistent to allow for accurate comparison of IC50 values across different kinases.[20]
Conclusion
The selection of an appropriate in vitro assay is a critical decision in the early stages of drug discovery for compounds derived from the this compound scaffold. TR-FRET, AlphaLISA®, and luminescence-based assays each offer a robust platform for determining inhibitor potency. The choice between them will depend on factors such as available equipment, the specific kinase of interest, and the scale of the screening campaign. By understanding the principles and following validated protocols, researchers can generate the high-quality data necessary to advance the most promising candidates toward clinical development.
References
- 1. 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 802264-75-1 | Benchchem [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-c]pyridine Scaffolds in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the azaindole scaffold, a bioisostere of indole, stands out as a privileged structure, particularly in the realm of kinase inhibition.[1] The simple substitution of a carbon with a nitrogen atom in the indole ring system can significantly alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two critical positional isomers: pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole). While 7-azaindole is a well-established scaffold found in several FDA-approved drugs, the rising star, 5-azaindole, presents unique opportunities for targeting various enzymes with improved selectivity and novel intellectual property. We will explore their comparative physicochemical properties, synthetic accessibility, and roles in drug design, supported by experimental data and case studies.
Introduction: The Azaindole Isomers - More Than Just a Positional Change
The strategic placement of a nitrogen atom in the six-membered ring of the indole core defines the different isomers of azaindole.[1] This seemingly minor alteration has profound implications for a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, all of which are critical factors in drug design.[1] While 7-azaindole is the most frequently encountered scaffold in scientific literature, other isomers like 5-azaindole are gaining traction for their potential to offer superior potency and selectivity against specific biological targets.[1]
Caption: Chemical structures of Pyrrolo[2,3-b]pyridine (7-Azaindole) and Pyrrolo[3,2-c]pyridine (5-Azaindole).
Physicochemical and Electronic Landscape: A Tale of Two Nitrogens
The position of the pyridine nitrogen atom dictates the electronic distribution across the bicyclic system, influencing key molecular properties that are crucial for drug-target interactions and pharmacokinetic profiles.
| Property | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[3,2-c]pyridine (5-Azaindole) | Significance in Drug Design |
| Hydrogen Bonding | Strong H-bond donor (N1-H) and acceptor (N7)[2] | H-bond donor (N1-H) and acceptor (N5) | The dual hydrogen bonding capability is vital for anchoring to protein active sites, particularly the hinge region of kinases. |
| pKa | The pyrrole N-H is more acidic due to the proximity of the electron-withdrawing N7. | The pyrrole N-H is less acidic compared to 7-azaindole. | Modulates the strength of hydrogen bonds and influences the ionization state at physiological pH, affecting solubility and cell permeability. |
| Dipole Moment | The different position of the nitrogen leads to a distinct dipole moment. | The altered nitrogen position results in a different dipole moment compared to the 7-aza isomer. | Influences solubility, crystal packing, and interactions with polar residues in a binding pocket. |
| Solubility | Generally, azaindoles exhibit enhanced aqueous solubility compared to their indole counterparts. | Similar to 7-azaindole, it shows improved solubility over indole. | Crucial for oral bioavailability and formulation development. |
The unique arrangement of hydrogen bond donors and acceptors in a rigid system is a key feature of the 7-azaindole scaffold.[2] This has been a significant factor in its successful application in drug design.
The Synthetic Chemist's Perspective: Accessibility and Strategy
The synthetic routes to these scaffolds are well-established, though they present different challenges and considerations. The choice of synthesis often depends on the desired substitution pattern and overall cost-effectiveness.
Synthesis of Pyrrolo[2,3-b]pyridine (7-Azaindole)
A common strategy for the synthesis of the 7-azaindole core involves the construction of the pyrrole ring onto a pre-existing pyridine derivative. For instance, a multi-step reaction starting from 2-aminopicoline can be employed.[2]
Caption: Generalized synthetic workflow for Pyrrolo[2,3-b]pyridine.
Synthesis of Pyrrolo[3,2-c]pyridine (5-Azaindole)
The synthesis of the 5-azaindole scaffold can be achieved through various methods, including the substitution-rearrangement of 7-azaindoles upon treatment with certain primary amines.[3] Another approach involves building the pyrrole ring from a substituted pyridine precursor.
Representative Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A reported synthesis involves the treatment of a suitable precursor with iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4] This intermediate can then be used in subsequent cross-coupling reactions to introduce diverse functionalities.[4]
A Tale of Two Scaffolds in Kinase Inhibition: A Comparative Analysis
Both scaffolds have been extensively explored as core fragments for kinase inhibitors. Their ability to form key hydrogen bonds with the hinge region of the kinase active site makes them particularly valuable.
Pyrrolo[2,3-b]pyridine: The Established Kinase Hinge-Binder
The 7-azaindole scaffold is a cornerstone in the design of numerous potent kinase inhibitors. Its success is exemplified by several FDA-approved drugs.
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of late-stage melanoma.[5][6][7] The 7-azaindole core of vemurafenib forms critical hydrogen bonds with the kinase hinge region.[5]
-
Tofacitinib (Xeljanz®): An inhibitor of Janus kinases (JAKs), primarily JAK1 and JAK3, used to treat autoimmune diseases like rheumatoid arthritis.[8][9][10] Tofacitinib's mechanism involves blocking the JAK-STAT signaling pathway, which is crucial for the inflammatory response.[8][11]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.[8]
Pyrrolo[3,2-c]pyridine: An Emerging Scaffold with Unique Selectivity
While less prevalent in approved drugs, the 5-azaindole scaffold is the subject of intensive research, demonstrating significant potential for developing selective kinase inhibitors.
-
FMS Kinase Inhibition: A study on pyrrolo[3,2-c]pyridine derivatives identified compounds with potent inhibitory effects against FMS kinase, a target implicated in cancer and inflammatory disorders.[3][12] Notably, some derivatives were significantly more potent than the lead compound.[3][12] One compound, 1r , showed an IC50 of 30 nM against FMS kinase and exhibited selectivity over a panel of 40 other kinases.[3][12]
-
Anticancer Activities: New series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, displaying potent antitumor activities against various cancer cell lines.[4][13]
Comparative Biological Data:
| Scaffold | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | BRAF V600E | Vemurafenib | 31 | [5] |
| Pyrrolo[2,3-b]pyridine | TNIK | - | < 1 | [14] |
| Pyrrolo[2,3-b]pyridine | CDK8 | Compound 22 | 48.6 | [15] |
| Pyrrolo[3,2-c]pyridine | FMS | Compound 1r | 30 | [3][12] |
| Pyrrolo[3,2-c]pyridine | FMS | Compound 1e | 60 | [3][12] |
Broader Therapeutic Applications
The utility of these scaffolds extends beyond kinase inhibition, with derivatives showing promise in a range of therapeutic areas.
-
Pyrrolo[2,3-b]pyridine: Derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), fibroblast growth factor receptor (FGFR), and for their potential in treating psoriasis.[16][17][18] They have also shown broad antiproliferative activity against various cancer cell lines.[19][20][21]
-
Pyrrolo[3,2-c]pyridine: This scaffold has been explored for developing agents with broad-spectrum antiproliferative activity and as potential treatments for immunological disorders.
Strategic Scaffold Selection in Drug Design: A Forward Look
The choice between a pyrrolo[2,3-b]pyridine and a pyrrolo[3,2-c]pyridine scaffold is a strategic decision that depends on the specific therapeutic target and the desired pharmacological profile.
-
Choose Pyrrolo[2,3-b]pyridine (7-Azaindole) for:
-
Well-trodden synthetic paths and a wealth of existing structure-activity relationship (SAR) data.
-
Targets where the specific hydrogen bonding geometry of the 7-azaindole is known to be optimal, such as many kinases.
-
Bioisosteric replacement of indole in known active compounds.
-
-
Consider Pyrrolo[3,2-c]pyridine (5-Azaindole) for:
-
Opportunities to develop novel intellectual property.
-
Achieving a different selectivity profile against a panel of kinases.
-
Modulating physicochemical properties to overcome challenges like poor solubility or metabolic instability in an existing series.
-
The continued exploration of these and other azaindole isomers will undoubtedly lead to the discovery of new and improved therapeutic agents. The subtle yet significant differences between these scaffolds underscore the importance of isomeric considerations in modern drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib - Wikipedia [en.wikipedia.org]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
A Researcher's Guide to Navigating the Selectivity Landscape of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure mimics the purine core of ATP, enabling it to effectively target the hinge region of numerous kinases. The introduction of specific substituents, such as the 3-bromo and 4-fluoro groups on this core, offers a strategic approach to modulate potency, selectivity, and pharmacokinetic properties. However, these modifications also present a complex challenge: predicting and mitigating off-target effects, or cross-reactivity. This guide provides a comprehensive framework for the systematic cross-reactivity analysis of novel drug candidates derived from 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. We will delve into the rationale behind experimental design, present detailed protocols for robust selectivity profiling, and offer insights into interpreting the resulting data to guide lead optimization.
The Significance of the 7-Azaindole Scaffold and the Role of Halogenation
The 7-azaindole ring system is a privileged scaffold in drug discovery due to its ability to form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Many successful kinase inhibitors, such as those targeting BRAF, MEK, and JAK kinases, incorporate this core structure.
The introduction of halogen atoms—specifically bromine at the 3-position and fluorine at the 4-position—is a deliberate medicinal chemistry strategy.
-
4-Fluoro Group: The small, highly electronegative fluorine atom at this position can significantly alter the electronic properties of the ring system. It often enhances binding affinity through favorable interactions with the protein backbone and can improve metabolic stability by blocking potential sites of oxidation.
-
3-Bromo Group: The larger bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of different side chains that can occupy adjacent pockets in the ATP-binding site, thereby driving both potency and selectivity.
However, the very features that make this scaffold effective also create the potential for binding to multiple kinases, as the ATP-binding site is conserved across the kinome. Therefore, a rigorous assessment of cross-reactivity is not just a regulatory requirement but a fundamental step in developing a safe and effective therapeutic agent.
Designing a Cross-Reactivity Screening Strategy
A multi-tiered approach is essential for efficiently profiling the selectivity of novel compounds. The strategy should begin with broad, high-throughput screening and progressively narrow down to more focused cellular and functional assays.
Caption: A tiered workflow for assessing drug cross-reactivity.
Experimental Protocols
Tier 1: In Vitro Kinome-Wide Profiling
The initial step is to understand the compound's promiscuity across a large panel of kinases. This provides a global view of selectivity.
Objective: To identify all potential kinase targets and off-targets at a single high concentration.
Methodology: Kinase Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100X stock solution.
-
Assay Execution: The compound is sent to a specialized vendor (e.g., Eurofins DiscoverX, Reaction Biology). The assay typically involves incubating a DNA-tagged kinase panel with the test compound and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is <35% or <10% Ctrl.
Data Presentation: Initial Hit Profile
| Kinase Target | Gene Symbol | % Control @ 1 µM | Hit (Y/N) |
| Target X | BRAF | 2.5 | Y |
| Off-Target A | SRC | 32.1 | Y |
| Off-Target B | LCK | 55.8 | N |
| Off-Target C | p38α (MAPK14) | 8.9 | Y |
| ... | ... | ... | ... |
Tier 2: Validation and Cellular Target Engagement
Hits from the primary screen must be validated through dose-response curves to determine their potency (IC50 or Kd). Furthermore, it is crucial to confirm that the compound engages these targets within a cellular context.
Objective: To quantify the potency of interactions and confirm target engagement in a physiological environment.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Cell Culture: Grow a relevant cell line (e.g., A375 for a BRAF inhibitor) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction via Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation: Comparative Potency and Engagement
| Target | In Vitro IC50 (nM) | Cellular EC50 (CETSA, nM) |
| Target X (BRAF) | 15.2 | 45.7 |
| Off-Target A (SRC) | 89.5 | >1000 |
| Off-Target C (p38α) | 45.3 | 250.1 |
This table allows for a direct comparison between biochemical potency and cellular engagement. A large discrepancy, as seen for SRC, might suggest poor cell permeability or that the in vitro hit is not relevant in a cellular system.
Comparative Analysis: Interpreting the Selectivity Profile
The ultimate goal is to synthesize a selectivity profile that informs on the therapeutic window and potential side effects of a drug candidate.
Calculating a Selectivity Score:
A simple yet effective way to quantify selectivity is the Selectivity Score (S-score). It represents the number of off-targets inhibited above a certain threshold (e.g., 90%) at a specific compound concentration.
-
S(10): Number of kinases with >90% inhibition at 1 µM.
-
S(35): Number of kinases with >65% inhibition at 1 µM.
A lower S-score indicates higher selectivity.
Comparing Alternatives:
Let's hypothesize a comparison between three hypothetical derivatives synthesized from our core scaffold.
| Compound ID | Primary Target IC50 (nM) | S(10) @ 1 µM | Key Off-Targets (>90% Inh.) |
| LEAD-001 | 12.5 (BRAF) | 2 | RAF1 |
| ALT-002 | 8.9 (BRAF) | 8 | RAF1, SRC, LCK, YES, FYN, ABL1 |
| ALT-003 | 45.1 (BRAF) | 1 | None |
Interpretation:
-
LEAD-001: Shows excellent potency and high selectivity, with only the closely related RAF1 as a significant off-target. This is often an acceptable profile.
-
ALT-002: While the most potent against the primary target, it exhibits significant cross-reactivity with the SRC family kinases. This could lead to unintended immunological or hematological side effects.
-
ALT-003: The most selective compound, but with a 4-fold loss in potency. This represents a classic potency vs. selectivity trade-off that must be balanced during lead optimization.
Caption: Kinase selectivity profiles of three hypothetical compounds.
Conclusion and Future Directions
The this compound scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. However, its inherent ATP-mimetic nature necessitates a rigorous and systematic evaluation of cross-reactivity. By employing a tiered screening strategy—from broad kinome profiling to specific cellular target engagement and functional assays—researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is critical for identifying candidates with the highest potential for clinical success, mitigating the risks of off-target toxicity, and ultimately delivering safer and more effective medicines.
The Organic Chemist's Guide to Halogenated Pyrrolopyridines: A Comparative Analysis of Reactivity and Efficacy
Introduction: The Privileged Scaffold in Modern Drug Discovery
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the pyrrolopyridine scaffold, particularly the 7-azaindole core, is a familiar and highly valued structural motif. Its prevalence in numerous biologically active compounds, including a number of FDA-approved kinase inhibitors, underscores its significance as a "privileged scaffold" in medicinal chemistry. The strategic functionalization of this core is paramount in modulating pharmacokinetic and pharmacodynamic properties, and halogenated intermediates serve as the workhorses in this endeavor.
This guide provides an in-depth, objective comparison of the efficacy of different halogenated pyrrolopyridine intermediates—specifically focusing on fluorinated, chlorinated, brominated, and iodinated derivatives. We will delve into the nuances of their reactivity in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols, to empower you with the knowledge to make informed decisions in your synthetic strategies.
The Intermediates: Synthesis of Halogenated 7-Azaindoles
The utility of a halogenated intermediate is intrinsically linked to its accessibility. Here, we briefly outline common synthetic routes to 4-halo-7-azaindoles, which will serve as our representative substrates for comparison.
-
4-Chloro-7-azaindole: A common method involves the N-oxidation of 7-azaindole using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This approach can yield the desired product in high yields, often exceeding 85%.[1][2]
-
4-Bromo-7-azaindole: This intermediate can be synthesized from 1H-pyrrolo[2,3-b]pyridine-7-oxide. The reaction with methanesulfonic anhydride and a bromide source like tetramethylammonium bromide in DMF provides 4-bromo-1H-pyrrolo[2,3-b]pyridine.[3]
-
4-Iodo-7-azaindole: A Finkelstein-type reaction can be employed, where 4-chloro-7-azaindole is treated with sodium iodide in the presence of acetyl chloride in acetonitrile. This halide exchange reaction provides a route to the iodo-derivative.[4]
-
4-Fluoro-7-azaindole: The synthesis of fluorinated azaindoles can be more challenging. One approach involves starting with a substituted 2-fluoropyridine and constructing the pyrrole ring through methods like C3-metalation followed by subsequent reactions.[5] Another strategy involves domino reactions of 2-fluoro-3-methylpyridine with arylaldehydes.[6][7]
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a halogenated intermediate's efficacy lies in its performance in reactions that build molecular complexity. We will now compare the reactivity of our halogenated 7-azaindoles in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl >> F . This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this step is more facile for weaker C-X bonds (heavier halogens).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, essential for synthesizing biaryl and hetero-biaryl structures.
-
Iodo- and Bromo-pyrrolopyridines: These are the most reactive substrates, often undergoing coupling under mild conditions with a variety of boronic acids and esters. Lower catalyst loadings and shorter reaction times are typically sufficient.
-
Chloro-pyrrolopyridines: While less reactive, chloro-derivatives are often more cost-effective starting materials. Their successful coupling generally requires more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher temperatures to achieve good yields.[8]
-
Fluoro-pyrrolopyridines: Due to the strong C-F bond, fluoro-derivatives are generally unreactive in standard Suzuki-Miyaura couplings and require specialized methods that are beyond the scope of this general guide.
| Halogen (X) at C4 | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo (I) | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | >90 | [9] |
| Bromo (Br) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 12-24 | 80 | [10] |
| Chloro (Cl) | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 | 5-24 | 91-99 | [8] |
| Fluoro (F) | - | - | - | - | - | Generally unreactive | - |
Note: The conditions and yields are representative and can vary based on the specific boronic acid partner and other reaction parameters.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole
Materials:
-
4-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-7-azaindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation where classical methods fall short.
-
Iodo- and Bromo-pyrrolopyridines: These intermediates are highly effective in Buchwald-Hartwig aminations with a wide range of primary and secondary amines.
-
Chloro-pyrrolopyridines: Similar to the Suzuki-Miyaura coupling, chloro-substrates require more active catalyst systems. Ligands such as RuPhos and XPhos are often employed to facilitate the coupling of these less reactive halides.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is also crucial.[12]
-
Fluoro-pyrrolopyridines: Generally not viable substrates for this reaction under standard conditions.
| Halogen (X) at C4 | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo (I) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | [13] |
| Bromo (Br) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | High | [14] |
| Chloro (Cl) | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | High | [11] |
| Fluoro (F) | - | - | - | - | - | Generally unreactive | - |
Note: The conditions and yields are representative and can vary based on the specific amine coupling partner and other reaction parameters.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Secondary amine (e.g., piperidine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-chloro-7-azaindole, Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried reaction vial.
-
Seal the vial, remove it from the glovebox, and add the secondary amine and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates for further functionalization or as final products themselves.
The reactivity trend in Sonogashira couplings mirrors that of the Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C-I bond being the most reactive, followed by C-Br, and then C-Cl. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is often used to facilitate the reaction.
-
Iodo-pyrrolopyridines: React readily with terminal alkynes, often at room temperature, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12]
-
Bromo-pyrrolopyridines: Also effective substrates, though they may require slightly elevated temperatures to achieve comparable reaction rates to their iodo counterparts.
-
Chloro-pyrrolopyridines: Generally poor substrates for Sonogashira coupling and often require specialized, ligandless, or high-temperature conditions, which can lead to side reactions.
-
Fluoro-pyrrolopyridines: Not reactive under standard Sonogashira conditions.
| Halogen (X) at C4 | Typical Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo (I) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 60 | 2-12 | High | [12] |
| Bromo (Br) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-70 | 12-24 | Good to High | |
| Chloro (Cl) | - | - | - | - | - | Low to no reaction | - |
| Fluoro (F) | - | - | - | - | - | No reaction | - |
Note: The conditions and yields are representative and can vary based on the specific alkyne coupling partner and other reaction parameters.
Experimental Protocol: Sonogashira Coupling of 4-Iodo-7-azaindole
Materials:
-
4-Iodo-7-azaindole (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
DMF or THF (anhydrous)
Procedure:
-
To a Schlenk flask, add 4-iodo-7-azaindole, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Visualizing the Workflow: A Comparative Logic
To better illustrate the decision-making process based on the reactivity of the halogenated intermediates, the following diagram outlines a generalized workflow for the functionalization of the 7-azaindole core.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 640735-23-5 | 4-FLUORO-7-AZAINDOLE [fluoromart.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of halogenated heterocyclic compounds like 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine requires not just procedural knowledge, but a deep understanding of the principles behind safe disposal. This guide provides a comprehensive, field-tested framework for managing this compound from the moment it becomes waste to its final, compliant disposal, ensuring the safety of your team and the integrity of our environment.
Hazard Assessment and Immediate Safety Protocols
Before any handling, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may be proprietary, its structure—a brominated and fluorinated pyrrolopyridine—places it within a class of compounds that require careful handling. Analogous compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Your first action must always be to consult your institution's Chemical Hygiene Plan (CHP), a document mandated by the Occupational Safety and Health Administration (OSHA) that outlines specific safety procedures for your laboratory.[5][6][7]
Core Principle: Treat this compound as hazardous unless definitively proven otherwise. All waste generated, including contaminated consumables, must be considered hazardous waste.
Required Personal Protective Equipment (PPE)
Proper PPE is your primary defense against exposure. The following table outlines the minimum requirements when handling this compound in any form, including its waste products.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential contact with airborne particulates, which can cause serious eye irritation.[4][8][9] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a chemical-resistant barrier. Always inspect gloves before use and check the manufacturer's compatibility chart for pyridine derivatives.[8][10] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the chemical. |
| Respiratory | All handling must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust, which may be respiratory irritants.[5][10] |
Waste Segregation and Containment: The Foundation of Safe Disposal
The cornerstone of proper chemical disposal is rigorous segregation. Accidentally mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.
Causality: Halogenated organic compounds can react unpredictably with strong acids, bases, or oxidizing agents.[10][11] Keeping waste streams separate prevents such events and ensures the final disposal method is effective and safe.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container: Use a designated hazardous waste container that is in good condition, free of leaks, and made of a compatible material (typically glass or high-density polyethylene for pyridine-based compounds).[10][12][13] The original product container is often the best choice for waste.[14]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. This is a non-negotiable step mandated by both OSHA and the Environmental Protection Agency (EPA).[6][13][15]
-
Keep the Container Closed: The container must be sealed with a proper, tight-fitting lid at all times, except when actively adding waste.[12][13][15] This prevents the release of vapors and protects against spills.
-
Store in a Designated Area: Store the sealed waste container in a secondary containment bin within a well-ventilated area, such as a designated cabinet under the fume hood.[10][11] This area should be clearly marked and away from incompatible materials.
Waste Container Labeling Requirements
| Label Component | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[15] |
| Full Chemical Name(s) | List the full, unabbreviated name: "this compound". List all components if it is a mixture. |
| Hazard Identification | Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[1][4] |
| Accumulation Start Date | The date the first drop of waste was added to the container.[15] |
| Researcher Contact Info | Name and lab number of the principal investigator or responsible party. |
Spill Management Procedures
Accidents happen, but a prepared response minimizes risk. The correct procedure depends entirely on the scale and location of the spill.
Small Spill (Contained within a Chemical Fume Hood)
A small spill is one that can be cleaned up in under 10 minutes by trained personnel.[10]
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to surround and absorb the material.[8][16]
-
Collect the Waste: Carefully scoop the absorbent material and any contaminated items (e.g., broken glass) into your designated hazardous waste container using non-sparking tools.[16][17]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.
-
Document: Record the spill and cleanup in your lab notebook.
Large Spill (Any spill outside of a fume hood)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.[10]
-
SECURE: If safe to do so, close the laboratory doors to contain the vapors.
-
CALL FOR HELP: Contact your institution's Environmental Health & Safety (EHS) office or emergency response line immediately.[10] Provide the chemical name, location, and estimated quantity of the spill.
-
DO NOT attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.
The Formal Disposal Pathway
As a halogenated organic compound, this compound is regulated as hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[15][18] It cannot be disposed of down the drain or in regular trash.[8] The designated final disposal method is typically high-temperature incineration at a licensed hazardous waste facility.[9][12] Incineration is crucial for destroying the compound and preventing the release of halogenated byproducts into the environment.[19]
The workflow below illustrates the decision-making and operational steps for proper disposal.
Caption: Decision workflow for handling and disposing of chemical waste.
Decontamination and Final Steps
Effective decontamination is essential to prevent cross-contamination and ensure a safe workspace.
-
Glassware and Equipment: Reusable items must be decontaminated. Triple rinse with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous waste in your designated container.[14]
-
Empty Containers: An empty container that held this compound must still be managed carefully. The best practice is to triple rinse it with a solvent, collecting the rinseate as hazardous waste.[14] After rinsing, deface or remove the original label and consult your EHS office's policy for disposing of the empty, cleaned container.
-
Work Surfaces: At the end of any procedure, wipe down the work area (fume hood sash, surface, etc.) with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.
By adhering to this comprehensive guide, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. osha.gov [osha.gov]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. capotchem.com [capotchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. ethz.ch [ethz.ch]
- 14. vumc.org [vumc.org]
- 15. mtu.edu [mtu.edu]
- 16. thermofishersci.in [thermofishersci.in]
- 17. fishersci.com [fishersci.com]
- 18. epa.gov [epa.gov]
- 19. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
An Expert Guide to Personal Protective Equipment for Handling 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
In the dynamic field of drug discovery and chemical synthesis, the responsible handling of novel reagents is a cornerstone of both safety and scientific integrity. This compound stands as a valuable heterocyclic building block, but its halogenated and aromatic nature necessitates a comprehensive understanding of its potential hazards. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to build your trust by providing value beyond the product itself, making this your preferred source for laboratory safety information.
Hazard Assessment: An Evidence-Based Approach
Comprehensive toxicological data for novel research chemicals like this compound is often limited. Therefore, a prudent risk assessment must be conducted by examining its chemical structure and data from analogous compounds. As a halogenated aromatic heterocycle, it is wise to anticipate potential hazards such as skin and eye irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin.[1]
For instance, the Safety Data Sheet (SDS) for the related compound 2-Bromopyridine lists it as toxic if swallowed, fatal in contact with skin, and a cause of serious skin and eye irritation. Similarly, 3-Bromopyridine is classified as a flammable liquid and vapor that is harmful if swallowed and causes skin and eye irritation.[2] Given these precedents, this compound should be handled as a substance of unknown toxicity with the potential for significant health hazards.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal): Potential for harm if swallowed or absorbed through the skin.
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
The Hierarchy of Controls: A Foundational Safety Principle
Before relying on PPE, it is crucial to implement more effective safety measures. PPE is the last line of defense in a multi-layered safety strategy known as the hierarchy of controls.
-
Elimination/Substitution: Is it possible to use a less hazardous chemical?
-
Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood.[3]
-
Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): When exposure cannot be eliminated through other controls, PPE provides a protective barrier.[4]
Core PPE Recommendations for this compound
The selection of PPE must be tailored to the specific task and the associated risks of exposure.[5] A thorough assessment of each step in your workflow is required to determine the appropriate level of protection.[6]
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Required only if not performed in a fume hood or ventilated enclosure (e.g., N95 respirator) |
| Solution Preparation & Transfers | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Not required if performed in a chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Not required if performed in a chemical fume hood |
| Spill Cleanup / High-Risk Operations | Face shield worn over chemical splash goggles[7][8] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
In-Depth PPE Rationale
-
Eye and Face Protection : Safety glasses with side shields are the absolute minimum for any laboratory work.[7] However, due to the irritant nature of this compound, chemical splash goggles are mandatory for all handling procedures.[7] For tasks with a higher splash risk, such as transferring large volumes or cleaning up spills, a face shield must be worn in addition to goggles .[8]
-
Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[7] However, given the "Fatal in contact with skin" warning for a similar compound, a more protective approach is warranted. Double-gloving with two pairs of nitrile gloves is strongly recommended. This practice minimizes the risk of exposure when removing the contaminated outer glove. For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select a glove with an appropriate breakthrough time.
-
Body Protection : A flame-resistant laboratory coat, buttoned completely, is required to protect your skin and personal clothing.[6][8] For operations involving significant quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron .
-
Respiratory Protection : All handling of this compound should ideally occur within a chemical fume hood to prevent inhalation of dust or vapors.[3] If this is not feasible, a NIOSH-approved respirator is necessary. For weighing powders outside of a fume hood, an N95 respirator may be sufficient. For spills or other emergencies where vapor concentrations may be high, an air-purifying respirator (APR) with organic vapor cartridges is required.
Operational Plan: Weighing and Preparing a Stock Solution
This step-by-step protocol outlines the safe procedure for a common laboratory task, integrating the necessary PPE and engineering controls.
Protocol Workflow Diagram
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
